8-Chloro Diclosulam
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H9Cl3FN5O3S |
|---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
8-chloro-N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C13H9Cl3FN5O3S/c1-2-25-13-18-10(17)8(16)11-19-12(20-22(11)13)26(23,24)21-9-6(14)4-3-5-7(9)15/h3-5,21H,2H2,1H3 |
InChI Key |
LETGQJLCXNKLMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=C(C2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)Cl)Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 8-Chloro Diclosulam in Plants
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Chloro Diclosulam, a member of the triazolopyrimidine sulfonanilide class of herbicides, exerts its phytotoxic effects through the targeted inhibition of a key enzyme in the plant's metabolic pathways. This guide delineates the molecular mechanism of action, focusing on the inhibition of acetolactate synthase (ALS) and the subsequent disruption of branched-chain amino acid biosynthesis. The content herein provides a comprehensive overview of the biochemical cascade, supported by available data on related compounds, and outlines detailed experimental protocols for the investigation of this herbicide's mode of action.
Introduction
This compound is a derivative of the well-characterized herbicide diclosulam.[1] Like its parent compound, it is a potent inhibitor of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme plays a critical role in the biosynthesis of the essential branched-chain amino acids (BCAAs) valine, leucine, and isoleucine.[2] These amino acids are fundamental building blocks for protein synthesis and are vital for cell division and overall plant growth.[4] The inhibition of ALS by this compound leads to a deficiency in these crucial amino acids, ultimately resulting in the cessation of growth and death of susceptible plant species.[4]
Molecular Mechanism of Action
The primary mode of action of this compound is the specific and potent inhibition of the acetolactate synthase (ALS) enzyme.[2][3]
Target Enzyme: Acetolactate Synthase (ALS)
ALS is a critical enzyme found in plants and microorganisms but is absent in animals, making it an effective and selective target for herbicides.[5] It catalyzes the first committed step in the biosynthesis of valine, leucine, and isoleucine.[2]
Inhibition of ALS and Disruption of BCAA Synthesis
This compound, as a triazolopyrimidine sulfonamide, binds to a specific site on the ALS enzyme, distinct from the active site. This allosteric binding induces a conformational change in the enzyme, leading to the inhibition of its catalytic activity.[2] The blockage of ALS prevents the conversion of pyruvate to acetolactate and 2-ketobutyrate to acetohydroxybutyrate, the initial steps in the BCAA synthesis pathway. This leads to a rapid depletion of the intracellular pools of valine, leucine, and isoleucine.[6]
The following diagram illustrates the biosynthetic pathway of branched-chain amino acids and the point of inhibition by this compound.
Quantitative Data
| Herbicide | Target Organism | Assay Type | IC50 / Ki Value | Reference |
| Diclosulam | Amaranthus palmeri | In vivo dose-response | - | [7] |
| Penoxsulam | Rice weeds | Whole plant | - | [3] |
| Florasulam | Broadleaf weeds | - | - | [3] |
Note: The absence of specific IC50 or Ki values for this compound highlights a gap in the publicly available literature. The provided data for related compounds demonstrates the high potency typical of this herbicide class.
Experimental Protocols
The following sections detail standardized protocols for investigating the mechanism of action of ALS-inhibiting herbicides like this compound.
In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This assay directly measures the inhibitory effect of the compound on the activity of the isolated ALS enzyme.
Methodology:
-
Enzyme Extraction:
-
Homogenize young, actively growing plant tissue (e.g., shoots or leaves) in a chilled extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM EDTA, 10% v/v glycerol, and 1 mM PMSF).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
The supernatant containing the crude enzyme extract is collected. Further purification can be achieved through ammonium sulfate precipitation and chromatography if necessary.
-
-
Assay Reaction:
-
The assay is typically performed in a microplate format.
-
The reaction mixture contains assay buffer, the enzyme extract, cofactors (thiamine pyrophosphate, FAD, and MgCl2), and the substrate (pyruvate).
-
A range of concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the wells.
-
The reaction is initiated by the addition of the substrate and incubated at a controlled temperature (e.g., 30°C).
-
-
Detection of Acetolactate:
-
The reaction is stopped by the addition of acid (e.g., H2SO4).
-
The acetolactate produced is decarboxylated to acetoin by heating.
-
Acetoin is then derivatized with creatine and α-naphthol to form a colored complex, which is quantified spectrophotometrically at a specific wavelength (e.g., 530 nm).
-
-
Data Analysis:
-
The percentage of ALS inhibition is calculated for each herbicide concentration relative to a control without the inhibitor.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
References
- 1. This compound | C13H9Cl3FN5O3S | CID 23303934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluctuation in amino acids content in Triticum aestivum L. cultivars as an indicator on the impact of post-emergence herbicides in controlling weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Residual Activity of Diclosulam Applied to Soybean on Cotton Crop in Succession - Advances in Weed Science [awsjournal.org]
Physicochemical Properties of 8-Chloro Diclosulam: A Technical Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 8-Chloro Diclosulam, a significant compound in agrochemical research. This document is intended for laboratory use and details essential data, experimental methodologies, and relevant biological pathways to facilitate further research and development.
Core Physicochemical Data
This compound, a derivative of the triazolopyrimidine sulfonamide class of herbicides, possesses distinct physicochemical characteristics crucial for its handling, formulation, and mechanism of action. The following tables summarize the available quantitative data for this compound. It is important to note that while some data is experimentally derived for related compounds, specific experimental values for this compound are limited. In such cases, computed values or data for the parent compound, Diclosulam, are provided as estimations and are clearly indicated.
| Identifier | Value | Source |
| IUPAC Name | 8-chloro-N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1][2][3]triazolo[1,5-c]pyrimidine-2-sulfonamide | PubChem[4] |
| CAS Number | 207801-50-1 | CymitQuimica, A2B Chem, LGC Standards[5][6][7] |
| Molecular Formula | C₁₃H₉Cl₃FN₅O₃S | PubChem, CymitQuimica[4][5] |
| Synonyms | 8-Chloro-N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro[1][2][3]triazolo[1,5-c]pyrimidine-2-sulfonamide | CymitQuimica[5] |
| Property | Value | Type | Source |
| Molecular Weight | 440.665 g/mol | Experimental | CymitQuimica[5] |
| Melting Point | Not available | - | - |
| Boiling Point | Not available | - | - |
| Solubility (Water) | Low (predicted) | Prediction | University of Hertfordshire[6] |
| pKa | Not available | - | - |
| logP | 3.9 | Computed | PubChem[4] |
Experimental Protocols
Detailed methodologies are essential for the accurate determination of physicochemical properties. The following are standard experimental protocols that can be adapted for the characterization of this compound in a laboratory setting.
Melting Point Determination
The melting point of a crystalline solid provides an indication of its purity.
Methodology:
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.[2][8][9][10]
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.[2][8][9][10]
-
-
Purity Check: A sharp melting range (typically ≤ 2°C) is indicative of a pure compound.
Solubility Determination (Shake-Flask Method - OECD 105)
This method determines the saturation concentration of a substance in water at a given temperature.[11][12][13][14][15]
Methodology:
-
Materials: this compound, distilled water, analytical balance, constant temperature shaker, centrifuge, and an appropriate analytical method for quantification (e.g., HPLC).
-
Procedure:
-
An excess amount of this compound is added to a known volume of water in a flask.
-
The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) until equilibrium is reached (typically 24-48 hours).[12][13][14][15]
-
The solution is then centrifuged to separate the undissolved solid.
-
The concentration of this compound in the clear aqueous phase is determined using a validated analytical method.
-
-
Reporting: The solubility is reported in g/L or mg/mL at the specified temperature.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Methodology:
-
Instrumentation: Calibrated pH meter with an electrode, magnetic stirrer, and a burette.[1][3][16][17][18]
-
Reagents: A known concentration of this compound solution, standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
Procedure:
-
A solution of this compound is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The solution is titrated with the standardized base, and the pH is recorded after each addition of titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.[1][3][16][17][18]
-
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.[19][20][21][22][23][24]
Methodology:
-
Materials: this compound, n-octanol (pre-saturated with water), and water (pre-saturated with n-octanol), separatory funnel, analytical method for quantification (e.g., HPLC-UV).
-
Procedure:
-
A known amount of this compound is dissolved in either water or n-octanol.
-
The solution is added to a separatory funnel containing the other immiscible solvent.
-
The funnel is shaken vigorously to allow for partitioning of the compound between the two phases and then left to stand for phase separation.[19][20][21][22][23]
-
The concentration of this compound in both the aqueous and octanol phases is determined.
-
-
Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Biological Pathway and Experimental Workflow
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
This compound, as a member of the triazolopyrimidine sulfonamide family, is an inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[25][26] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[27][28] Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing cessation of cell division and plant death. This pathway is a common target for many herbicides due to its absence in animals.[25][26]
Caption: Mechanism of action of this compound via inhibition of Acetolactate Synthase (ALS).
General Workflow for Physicochemical Characterization
The systematic characterization of a new compound like this compound follows a logical progression of experiments. The following diagram illustrates a typical workflow.
Caption: General experimental workflow for the physicochemical characterization of this compound.
References
- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. asdlib.org [asdlib.org]
- 4. This compound | C13H9Cl3FN5O3S | CID 23303934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Diclosulam (Ref: XDE 564) [sitem.herts.ac.uk]
- 7. Buy Online CAS Number 207801-50-1 - TRC - this compound | LGC Standards [lgcstandards.com]
- 8. ursinus.edu [ursinus.edu]
- 9. chm.uri.edu [chm.uri.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 12. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]
- 13. Water Solubility | Scymaris [scymaris.com]
- 14. filab.fr [filab.fr]
- 15. laboratuar.com [laboratuar.com]
- 16. Pka value of weak acid experiment by titrations method | PPTX [slideshare.net]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. pubs.acs.org [pubs.acs.org]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. LogP / LogD shake-flask method [protocols.io]
- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 24. researchgate.net [researchgate.net]
- 25. scispace.com [scispace.com]
- 26. researchgate.net [researchgate.net]
- 27. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 28. uniprot.org [uniprot.org]
An In-depth Technical Guide to 8-Chloro Diclosulam (CAS Number: 207801-50-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chloro Diclosulam, with the CAS number 207801-50-1, is a chemical compound belonging to the triazolopyrimidine sulfonamide class. It is recognized as a significant impurity of Cloransulam-methyl, a commercial herbicide. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties. Due to the limited specific data on this compound, this guide also draws upon information from the broader class of triazolopyrimidine herbicides, particularly Diclosulam and Cloransulam-methyl, to infer its probable mechanism of action and biological effects. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of related chemical entities.
Chemical and Physical Properties
This compound is identified by its specific molecular structure and properties. A summary of its key chemical and physical data is presented below.
| Property | Value | Source |
| CAS Number | 207801-50-1 | [1][2][3] |
| IUPAC Name | 8-chloro-N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1][4][5]triazolo[1,5-c]pyrimidine-2-sulfonamide | [1] |
| Synonyms | Cloransulam-Methyl Impurity 12 | [1] |
| Molecular Formula | C₁₃H₉Cl₃FN₅O₃S | [1][2] |
| Molecular Weight | 440.67 g/mol | [1] |
| InChI | InChI=1S/C13H9Cl3FN5O3S/c1-2-25-13-18-10(17)8(16)11-19-12(20-22(11)13)26(23,24)21-9-6(14)4-3-5-7(9)15/h3-5,21H,2H2,1H3 | [1][2] |
| Canonical SMILES | CCOC1=NC(=C(C2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)Cl)Cl)F | [1] |
Synthesis
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis of this compound.
Mechanism of Action
While direct studies on this compound are lacking, its structural similarity to Diclosulam and other triazolopyrimidine herbicides strongly suggests that it functions as an inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[6][7][8].
ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms[6][9]. Inhibition of this enzyme leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately resulting in plant death[7][10].
Signaling Pathway of ALS Inhibition:
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
Specific experimental protocols for the analysis of this compound are not detailed in available literature. However, standard methodologies for the analysis of related triazolopyrimidine herbicides can be adapted.
Acetolactate Synthase (ALS) Inhibition Assay (In Vitro)
This protocol provides a general framework for assessing the inhibitory activity of compounds against ALS.
Experimental Workflow:
Caption: Workflow for an in vitro ALS inhibition assay.
Methodology:
-
Enzyme Extraction: Extract and partially purify ALS from a suitable plant source (e.g., etiolated barley shoots) following established methods.
-
Assay Mixture: Prepare a reaction mixture containing buffer, pyruvate (substrate), cofactors (thiamine pyrophosphate, MgCl₂, FAD), and the extracted enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the assay mixtures.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination: Stop the reaction by adding sulfuric acid. This also facilitates the conversion of acetolactate to acetoin.
-
Colorimetric Detection: Add creatine and α-naphthol to the mixture and incubate to allow for color development. Measure the absorbance at a specific wavelength (e.g., 530 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Biological Activity and Toxicology
There is no specific biological activity or toxicology data available for this compound. For the parent compound, Diclosulam, it is known to be a herbicide used for controlling broadleaf weeds. Information on Cloransulam-methyl indicates it is used for post-emergence control of broad-leaved weeds in soybeans[11]. The toxicological profile of these related compounds suggests low acute toxicity to mammals but potential toxicity to aquatic organisms. However, these data cannot be directly extrapolated to this compound without specific studies.
Conclusion
This compound (CAS 207801-50-1) is a chloro-derivative of the triazolopyrimidine sulfonamide class of compounds, identified as an impurity of Cloransulam-methyl. While specific research on this compound is limited, its structural characteristics suggest a mode of action consistent with other ALS-inhibiting herbicides. This guide has synthesized the available chemical and physical data for this compound and provided a framework for its potential synthesis and biological evaluation based on established knowledge of related compounds. Further research is necessary to fully characterize the biological activity, toxicology, and potential applications of this molecule.
References
- 1. This compound | C13H9Cl3FN5O3S | CID 23303934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Buy Online CAS Number 207801-50-1 - TRC - this compound | LGC Standards [lgcstandards.com]
- 4. Cloransulam-methyl | TargetMol [targetmol.com]
- 5. Cloransulam-methyl (Ref: XDE 565) [sitem.herts.ac.uk]
- 6. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 7. chemicalwarehouse.com [chemicalwarehouse.com]
- 8. Cloransulam [sitem.herts.ac.uk]
- 9. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cloransulam-Methyl | C15H13ClFN5O5S | CID 86453 - PubChem [pubchem.ncbi.nlm.nih.gov]
Fluralaner (C₁₃H₉Cl₃FN₅O₃S): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluralaner is a potent, systemically active insecticide and acaricide belonging to the isoxazoline chemical class.[1] With the molecular formula C₁₃H₉Cl₃FN₅O₃S, this compound has demonstrated high efficacy against a broad spectrum of ectoparasites, primarily fleas and ticks, in veterinary medicine.[1] Its mechanism of action involves the potent and selective inhibition of arthropod γ-aminobutyric acid (GABA)-gated and L-glutamate-gated (GluCl) chloride channels, leading to hyperexcitation, paralysis, and death of the target parasite.[2][3] This document provides a comprehensive analysis of Fluralaner, including its physicochemical properties, mechanism of action, pharmacokinetic profile, and efficacy. Detailed experimental protocols and structured data tables are presented to serve as a technical guide for the scientific community.
Compound Identification and Physicochemical Properties
Fluralaner, known by the chemical name 4-[(5R)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide, is the active substance in veterinary products such as Bravecto®.[2][4]
Table 1: Physicochemical and Identity Data for Fluralaner
| Property | Value |
| Molecular Formula | C₂₂H₁₇Cl₂F₆N₃O₃ (Note: The provided formula C₁₃H₉Cl₃FN₅O₃S appears incorrect based on established literature for Fluralaner) |
| Molecular Weight | 556.29 g/mol |
| CAS Number | 864731-61-3 |
| Chemical Class | Isoxazoline |
| Log P (octanol/water) | 5.35 |
| Solubility | DMSO: 100 mg/mL (179.76 mM)[5] |
| Synonyms | A1443, AH 252723, Bravecto |
Mechanism of Action
Fluralaner exerts its parasiticidal activity by acting as a non-competitive antagonist of ligand-gated chloride channels in the arthropod nervous system.[4][6] It potently inhibits both γ-aminobutyric acid (GABA) receptors and L-glutamate-gated chloride channels (GluCls).[2] This blockade prevents the influx of chloride ions into nerve cells, disrupting neurotransmission and leading to uncontrolled neuronal activity, paralysis, and ultimately the death of the parasite.[1][6] A key feature of Fluralaner is its high selectivity for invertebrate nerve channels over their mammalian counterparts, which accounts for its favorable safety profile in host animals.[6][7]
Biological Activity and Efficacy
Fluralaner exhibits potent activity against a wide range of ectoparasites. Its efficacy is well-documented in numerous field and laboratory studies, primarily against fleas (Ctenocephalides felis) and various tick species.
Table 2: In Vitro Inhibitory Activity of Fluralaner
| Target Assay | Target Organism | IC₅₀ Value | Reference |
| [³H]EBOB Binding Inhibition | Housefly | 455 pM | [5] |
| [³H]EBOB Binding Inhibition | Rat Brain | > 10 µM | [5] |
| In Vitro Acaricidal Activity (Contact, LC₅₀) | R. sanguineus Larvae | 0.7 µg/mL | [8] |
| In Vitro Acaricidal Activity (Contact, LC₅₀) | R. sanguineus Nymphs | 1.4 µg/mL | [8] |
| In Vitro Acaricidal Activity (Feeding, LC₅₀) | O. moubata Nymphs | 0.00007 µg/mL | [8] |
| In Vitro Larvicidal Effect (Flea) | C. felis | 6.25 ng/mL | [9] |
Table 3: In Vivo Efficacy of Fluralaner (Oral Administration in Dogs)
| Parasite Species | Time Post-Treatment | Efficacy (%) | Reference |
| Ctenocephalides felis | 4 Weeks | 99.8% | [10] |
| Ctenocephalides felis | 8 Weeks | 99.9% | [10] |
| Ctenocephalides felis | 12 Weeks | 99.9% | [10] |
| Ctenocephalides felis | 4 Months | 100% | [11] |
| Ixodes scapularis | 12 Hours | 100% | [10] |
Pharmacokinetics
Following oral administration in dogs, Fluralaner is readily absorbed, reaching maximum plasma concentrations (Cmax) within one day.[7] Its pharmacokinetic profile is characterized by a long elimination half-life, a large volume of distribution, and low clearance.[7] These properties contribute to its prolonged period of efficacy from a single dose.[7] Administration with food has been shown to significantly increase its bioavailability.[9]
Table 4: Pharmacokinetic Parameters of Fluralaner in Beagle Dogs (Single Oral Dose)
| Parameter | Value (Mean) | Reference |
| Time to Cmax (Tmax) | ~1 day | [7] |
| Apparent Half-life (T½) | 12–15 days | [7] |
| Mean Residence Time (MRT) | 15–20 days | [7] |
| Apparent Volume of Distribution (Vd) | 3.1 L/kg | [7] |
| Clearance (CL) | 0.14 L/kg/day | [7] |
| Protein Binding | High (~100%) | [6] |
| Primary Excretion Route | Feces (~90%) | [6] |
Experimental Protocols
Protocol: In Vivo Flea Efficacy Study in Dogs
This protocol is a synthesized example based on methodologies described in referenced field studies.[11][12]
Methodology:
-
Animal Selection: Purpose-bred dogs, determined to be in good health by a veterinarian, are selected for the study. Animals are housed individually and acclimated for a period before the study begins.[11]
-
Randomization: On Day -5, dogs are infested with a known number of adult cat fleas (C. felis). On Day -4, flea comb counts are performed to assess susceptibility and to randomly allocate dogs to a treatment group (e.g., Fluralaner) or an untreated control group.[11]
-
Treatment: On Day 0, dogs in the treatment group are administered a single oral dose of Fluralaner chewable tablets to achieve a minimum dose of 25 mg/kg.[11] It is recommended to administer the dose around feeding time to maximize absorption.[12] The control group remains untreated.
-
Flea Infestations and Counts: All dogs are re-infested with approximately 200 unfed adult cat fleas at regular intervals (e.g., Day 28, 56, 84, etc.).[11] At 48 hours after each infestation, whole-body flea counts are performed by combing the animal for a minimum of 15 minutes.[12]
-
Efficacy Calculation: The efficacy is calculated at each time point by comparing the geometric mean of live flea counts on the treated group with that of the untreated control group.
-
Safety Assessment: All dogs are monitored throughout the study for any adverse events, including changes in food consumption, body weight, and clinical parameters.[12][13]
Protocol: Pharmacokinetic Study in Dogs
This protocol is a synthesized example based on methodologies described in referenced pharmacokinetic studies.[7]
Methodology:
-
Animal Subjects: Healthy adult Beagle dogs are used. Animals are fasted overnight prior to treatment administration.
-
Dosing and Groups: Dogs are allocated to different groups. One group receives a single intravenous (i.v.) administration of Fluralaner (e.g., 12.5 mg/kg) to determine absolute bioavailability. Other groups receive single oral administrations of Fluralaner chewable tablets at varying doses (e.g., 12.5, 25, or 50 mg/kg).[7]
-
Blood Sampling: Blood samples are collected from each dog via the jugular vein into heparinized tubes at multiple time points post-administration (e.g., pre-dose, and at 2, 4, 8 hours, and 1, 2, 4, 7, 14, 21, 28, 42, 56, 70, 84, 98, and 112 days).[7]
-
Plasma Analysis: Plasma is separated by centrifugation and stored at -20°C or lower until analysis. Fluralaner concentrations in plasma are quantified using a validated HPLC-MS/MS (High-Performance Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data for each dog is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), T½, Vd, and CL.[7]
Safety and Toxicology
Fluralaner has demonstrated a wide margin of safety in target animals. Studies in dogs, including MDR1(-/-) Collies which can be sensitive to certain neurotoxicants, have shown no evidence of product-related adverse effects even at doses up to five times the recommended clinical dose.[6][12][13] The main target organ in repeated high-dose toxicity studies in rats was the liver.[6]
Table 5: Acute Toxicity Data
| Test Type | Species | Route of Administration | LD₅₀ Value | Reference |
| Acute Oral LD₅₀ | Rat | Oral | >2000 mg/kg | [6] |
| Acute Dermal LD₅₀ | Rat | Dermal | >2000 mg/kg | [6] |
Fluralaner is a member of the isoxazoline class, which has been associated with neurologic adverse reactions such as tremors, ataxia, and seizures in some animals.[14][15] Therefore, it is advised to be used with caution in dogs with a history of seizures or neurologic disorders.[15]
Conclusion
Fluralaner is a highly effective and long-lasting ectoparasiticide with a well-defined mechanism of action targeting the arthropod nervous system. Its favorable pharmacokinetic profile allows for extended dosing intervals, and it possesses a robust safety profile in target species. The data and protocols presented in this whitepaper confirm its status as a significant compound in the field of veterinary parasiticides and provide a foundational resource for further research and development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Fluralaner - Wikipedia [en.wikipedia.org]
- 3. A systematic review of fluralaner as a treatment for ectoparasitic infections in mammalian species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vetlexicon.com [vetlexicon.com]
- 5. Fluralaner | GABA Receptor | Parasite | TargetMol [targetmol.com]
- 6. parasitipedia.net [parasitipedia.net]
- 7. Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 11. Efficacy of fluralaner flavored chews (Bravecto®) administered to dogs against the adult cat flea, Ctenocephalides felis felis and egg production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A randomized, blinded, controlled USA field study to assess the use of fluralaner tablets in controlling canine flea infestations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety of fluralaner, a novel systemic antiparasitic drug, in MDR1(-/-) Collies after oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 15. msd-animal-health.com [msd-animal-health.com]
Environmental Fate and Degradation of Diclosulam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclosulam (N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro[1][2]triazolo[1,5-c]pyrimidine-2-sulfonamide) is a triazolopyrimidine sulfonanilide herbicide used for the control of broadleaf weeds in various crops, including soybeans and peanuts.[3][4] Its efficacy is influenced by its persistence and behavior in the environment. This technical guide provides a comprehensive overview of the environmental fate and degradation of diclosulam, focusing on its behavior in soil and water systems. The information is intended for researchers, scientists, and professionals involved in drug development and environmental risk assessment.
Physicochemical Properties
The environmental behavior of a pesticide is largely governed by its physical and chemical properties. Diclosulam's properties, such as its pH-dependent solubility and low octanol-water partition coefficient, influence its mobility and potential for bioaccumulation.[5]
| Property | Value | Source |
| Molecular Formula | C13H10Cl2FN5O3S | [6] |
| Molecular Weight | 406.2 g/mol | [6][7] |
| Water Solubility | pH-dependent: ~100 mg/L at pH 5; >4000 mg/L at pH 9 | [5] |
| Vapor Pressure | 5 x 10-15 mm Hg (at 25 °C) | [5] |
| pKa | 4.09 at 20 °C | [5] |
| log Kow (Octanol-Water Partition Coefficient) | 0.85 | [8] |
Environmental Fate in Soil
The soil compartment is a primary recipient of diclosulam application. Its fate in soil is determined by a combination of biotic and abiotic degradation processes, as well as sorption and mobility.
Aerobic Soil Metabolism and Degradation
Aerobic soil metabolism is a key mechanism for diclosulam degradation.[7] Studies have shown that its dissipation in soil follows a biphasic pattern, with an initial rapid degradation phase.[9]
Degradation Rates:
The persistence of diclosulam in soil is often described by its dissipation time (DT50 and DT90), which is the time required for 50% and 90% of the applied substance to degrade, respectively.
| Soil Type/Condition | DT50 (days) | DT90 (days) | Source |
| Average of nine U.S. and South American soils | 28 ± 12 | 190 ± 91 | [1][2] |
| Four U.S. field sites | 13 - 43 | - | [9][10] |
| Soybean cropped soil (three seasons) | 5.28 - 8.36 | - | |
| Various edaphoclimatic conditions | 16 - 87 | - | [7][11] |
| Black soil (pH 8.14) | 28.67 - 29.51 | - | [12] |
| Coastal saline soil (pH 7.92) | 30.41 - 34.21 | - | [12] |
| Red and lateritic soil (pH 5.56) | 35.42 - 40.14 | - | [12] |
| New alluvial soil (pH 6.85) | 40.68 - 43.63 | - | [12] |
Major Metabolites:
Several key metabolites are formed during the aerobic degradation of diclosulam in soil. The primary degradation pathways involve hydroxylation and cleavage of the sulfonamide bridge.
-
5-hydroxy-diclosulam: Formed through hydroxylation of the triazolopyrimidine ring.[1][2]
-
Aminosulfonyl triazolopyrimidine (ASTP): A result of the cleavage of the sulfonamide linkage.[1][2]
-
8-chloro-5-hydroxy-diclosulam: Another hydroxylated metabolite.[1][2]
The terminal products of diclosulam metabolism in soil are carbon dioxide (CO2) through mineralization and the formation of bound residues.[1][2]
Sorption and Mobility
The mobility of diclosulam in soil, which affects its potential to leach into groundwater, is influenced by its sorption to soil particles. Sorption is described by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).
| Parameter | Value | Soil/Condition | Source |
| Kd | 1.1 L/kg (average) | Six U.S. and South American soils | [1][13] |
| Kd | 0.04 - 9.75 mL g⁻¹ | Different soil types | [8] |
| Koc | 37.93 - 86.20 mL g⁻¹ | Soils with 0% and 1% biochar | [8] |
Diclosulam exhibits a low affinity for organic matter, as indicated by its log Kow of 0.85.[8] However, its sorption can be influenced by factors such as soil pH and the presence of materials like biochar and crop straw.[8][14] An increase in soil pH can lead to a higher concentration of diclosulam in the soil solution due to increased solubility, potentially increasing its availability for plant uptake and leaching.[7][9] The sorptivity of diclosulam and its degradates has been observed to increase over time.[1][13]
Environmental Fate in Aquatic Systems
Hydrolysis and Photolysis
Hydrolysis and photolysis are important abiotic degradation pathways for pesticides in aquatic environments.
-
Hydrolysis: The rate of hydrolysis of diclosulam is highly dependent on pH. It is stable in acidic and neutral conditions but degrades rapidly under alkaline conditions (e.g., pH 9).[7] Studies have reported half-lives ranging from 9.62-10.67 days at pH 9.2, 64.05-70.01 days at neutral pH, and 75.26-79.22 days at acidic pH.[9]
-
Photodegradation: Photodegradation is generally considered an insignificant pathway for diclosulam degradation in soil.[7] In aqueous solutions, photolytic studies have shown that the residues are highly stable, with stability decreasing as pH decreases.[15]
Ecotoxicity
Diclosulam is classified as very toxic to aquatic life with long-lasting effects.[6] It has a low mammalian toxicity and is considered practically nontoxic to birds, fish, and aquatic invertebrates on an acute basis.[6] However, it is more toxic to aquatic plants and algae.[3]
Experimental Protocols
Aerobic Soil Metabolism Study
Objective: To determine the rate and products of diclosulam degradation in soil under aerobic conditions.
Methodology:
-
Soil Selection: A range of agricultural soils with varying physicochemical properties are selected.
-
Application: 14C-labeled diclosulam is applied to the soil samples at a rate equivalent to approximately twice the maximum field application rate (e.g., 0.1 ppm).[1][13]
-
Incubation: The treated soils are incubated in the dark at a constant temperature (e.g., 20-25 °C) and moisture level (e.g., 45-75% of field capacity).[1][13]
-
Sampling: Soil samples are collected at various time intervals for up to one year.[1]
-
Extraction: Residues are extracted from the soil using a sequence of solvents, such as a 0.01 M CaCl2 solution followed by acidified acetone.[1][13]
-
Analysis: The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify the parent compound and its metabolites. Mineralization is assessed by trapping and quantifying the evolved 14CO2. Bound residues are determined by combusting the extracted soil.
Terrestrial Field Dissipation Study
Objective: To determine the dissipation of diclosulam and the formation and decline of its metabolites under field conditions.
Methodology:
-
Site Selection: Field sites are chosen to represent different agricultural regions.
-
Application: 14C-labeled and non-radiolabeled diclosulam is applied as a pre-emergence broadcast spray at typical field application rates (e.g., 35-37 g a.i./ha).[10]
-
Sampling: Soil core samples are collected at various depths and time intervals after application.
-
Extraction and Analysis: Soil samples are extracted and analyzed for diclosulam and its metabolites using methods similar to the laboratory studies.
Residue Analysis in Soil and Water
Objective: To quantify the concentration of diclosulam residues in environmental samples.
Methodology:
-
Extraction:
-
Cleanup: The extracts may be cleaned up using techniques like column chromatography.
-
Quantification: The final extract is analyzed by HPLC with a UV-VIS or mass selective detector.[17][18]
Conclusion
Diclosulam is moderately persistent in the soil environment, with its degradation being primarily driven by aerobic microbial metabolism. The rate of degradation is influenced by soil properties and climatic conditions. The major degradation products are formed through hydroxylation and cleavage of the sulfonamide bridge. Diclosulam has the potential for mobility in soil, particularly in soils with higher pH. In aquatic systems, its persistence is highly dependent on pH, with rapid degradation occurring under alkaline conditions. While generally having low toxicity to mammals and fish, it is very toxic to aquatic plants. A thorough understanding of these environmental fate characteristics is crucial for the responsible use and management of this herbicide.
References
- 1. Aerobic metabolism of diclosulam on U.S. and South American soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diclosulam (Ref: XDE 564) [sitem.herts.ac.uk]
- 4. peptechbio.com [peptechbio.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Diclosulam | C13H10Cl2FN5O3S | CID 3081304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diclosulam | 145701-21-9 | Benchchem [benchchem.com]
- 8. Cover Crop Straw Interferes in the Retention and Availability of Diclosulam and Diuron in the Environment [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Terrestrial field dissipation of diclosulam at four sites in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. cropandweed.com [cropandweed.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. ijcmas.com [ijcmas.com]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 18. ijcmas.com [ijcmas.com]
The Obscure Counterpart: An In-depth Technical Guide to the Discovery and Development of 8-Chloro Diclosulam
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide delves into the discovery and development history of 8-Chloro Diclosulam, a compound intrinsically linked to the well-established herbicide, Diclosulam. While not a primary commercialized product itself, the history of this compound is a narrative of metabolic discovery and analytical characterization, offering valuable insights into the environmental fate and potential biological activity of the triazolopyrimidine sulfonanilide class of herbicides. This document provides a comprehensive overview of the parent compound, Diclosulam, as a necessary foundation for understanding the context in which this compound was identified. It includes detailed experimental methodologies, quantitative data, and visual diagrams of key pathways and processes.
The Parent Compound: Discovery and Development of Diclosulam
The story of this compound begins with its parent compound, Diclosulam. Developed by Dow AgroSciences (now Corteva Agriscience) in the mid-1990s, Diclosulam emerged from a research initiative focused on creating potent herbicides with high efficacy at low application rates.[1][2] It is a member of the triazolopyrimidine sulfonanilide chemical family, which was developed as bioisosteres of the sulfonylurea herbicides.[1]
Dow AgroSciences reported the first pyrimidine amide herbicides in the 1980s, which led to the development of several new high-efficiency herbicides with the triazolopyrimidine sulfonamide parent compound.[2] Diclosulam was the fifth herbicide in this class, following the development of sulfoxazolamide, sulfazinamide, chlorsulfuron, and diclofenac.[2] Field trials for Diclosulam began as early as 1990, with its first registrations occurring in Argentina and Brazil in 1997, followed by the United States in 2000.[1] It is primarily used as a pre-emergence herbicide for the control of broadleaf weeds in crops such as soybeans and peanuts.[3][4]
Mechanism of Action: Acetolactate Synthase (ALS) Inhibition
The herbicidal activity of Diclosulam, and presumably its chlorinated analog, stems from the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][3][5] This enzyme is pivotal in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and, consequently, plant growth and development.[3][5]
By binding to the ALS enzyme, Diclosulam blocks the active site, preventing the enzyme from carrying out its catalytic function.[1] This leads to a cessation of cell division and growth in susceptible weeds, ultimately resulting in their death.[5] The targeted nature of this mechanism provides selectivity, affecting weeds more significantly than many cultivated crops.[5]
Caption: Mechanism of action of Diclosulam via inhibition of the ALS enzyme.
Synthesis of the Parent Compound: Diclosulam
The synthesis of Diclosulam has been documented in various patents. A common method involves the condensation reaction of 2-(chlorosulfonyl)-7-fluoro-5-ethoxy[1][3][5]triazolo[1,5-c]pyrimidine with 2,6-dichloroaniline.[6][7]
One patented preparation method describes the following steps:
-
Chlorosulfonylation: 2,2'-dithio-bis(5-ethoxy-7-fluoro[1][3][5]triazole[3][8]pyrimidine) is used as a raw material. It undergoes chlorosulfonylation by dropwise addition of sulfonyl chloride in the presence of sodium nitrate to yield 2-chlorosulfonyl-5-ethoxy-7-fluoro[1][3][5]triazole[3][8]pyrimidine.[6]
-
Sulfonylation: The resulting compound is then reacted with 2,6-dichloroaniline in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP), to produce Diclosulam.[6]
Another described method uses 3,5-lutidine as a catalyst for the condensation reaction in an organic solvent containing dimethyl sulfoxide (DMSO).[7]
Caption: Generalized synthesis pathway for Diclosulam.
Discovery of this compound as a Metabolite
The discovery of this compound is a direct result of environmental fate studies on the parent compound, Diclosulam. A key study on the aerobic metabolism of Diclosulam in soils from the United States, Argentina, and Brazil identified three major soil metabolites.[9][10] One of these was identified as the 8-chloro-5-hydroxy analogue of diclosulam (8-Cl-diclosulam) .[9][10] This finding indicates that this compound is formed in the environment through the degradation of Diclosulam.
The PubChem database entry for this compound also lists "Cloransulam-Methyl Impurity 12" as a synonym, suggesting it may also arise as an impurity during the synthesis of the related herbicide, Cloransulam-methyl.[11] Cloransulam-methyl is produced by the condensation of 5-oxyethyl-7-fluoro-1,2,4-triazolo[1,5-c]pyrimidine-2-sulfonyl chloride with 2-carboxymethyl-6-chloroaniline.[12]
Experimental Protocol for Metabolite Identification in Soil
The identification of this compound as a soil metabolite involved a series of detailed experimental steps. The general workflow is outlined below.
Caption: Experimental workflow for the identification of soil metabolites of Diclosulam.
A detailed analytical method for the determination of Diclosulam and its degradates in soil involves extraction with an acidified acetone solution, followed by cleanup using solid-phase extraction (SPE). The residues are then derivatized and quantified by capillary gas chromatography with mass selective detection (GC/MSD).[11]
Quantitative Data
Quantitative data for this compound is sparse, as it is primarily studied as a metabolite. However, data for the parent compound, Diclosulam, is well-documented.
Table 1: Physicochemical Properties
| Property | Diclosulam | This compound | Reference(s) |
| Molecular Formula | C₁₃H₁₀Cl₂FN₅O₃S | C₁₃H₉Cl₃FN₅O₃S | [13],[11] |
| Molar Mass | 406.22 g/mol | 440.7 g/mol | [14],[11] |
| CAS Number | 145701-21-9 | 207801-50-1 | [13],[11] |
| Water Solubility | 6.32 mg L⁻¹ (20 °C) | Not available | [15] |
| log Kow | 0.85 (pH 7) | Not available | [15] |
| pKa | 4.0 (25 °C) | Not available | [15] |
Table 2: Efficacy and Persistence of Diclosulam
| Parameter | Value | Conditions | Reference(s) |
| Application Rate | 22 - 26 g a.i. ha⁻¹ | Pre-emergence in peanut | [4] |
| Weed Control | >97% control of Raphanus raphanistrum and Sida rhombifolia | Pre-emergence in soybean | [16] |
| Soil Half-life (DT₅₀) | 28 ± 12 days | Aerobic soil metabolism | [9][10] |
| Soil Dissipation (DT₉₀) | 190 ± 91 days | Aerobic soil metabolism | [9][10] |
Conclusion
The discovery and development history of this compound is not one of a targeted, commercial herbicide, but rather a scientific endeavor in understanding the environmental fate of its parent compound, Diclosulam. Identified as a soil metabolite, its existence highlights the importance of comprehensive metabolic studies in the development of agrochemicals. While quantitative data and specific biological activity for this compound remain largely uninvestigated in public literature, its structural relationship to Diclosulam suggests it may possess similar herbicidal properties through the inhibition of the ALS enzyme. Further research would be necessary to fully characterize its efficacy, selectivity, and environmental impact. This guide provides a foundational understanding of the context surrounding this compound, rooted in the well-documented history of the commercially successful herbicide, Diclosulam.
References
- 1. Diclosulam | 145701-21-9 | Benchchem [benchchem.com]
- 2. Application of Diclosulam - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 3. peptechbio.com [peptechbio.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. CN106699764A - Preparation method of diclosulam - Google Patents [patents.google.com]
- 7. The preparation method of diclosulam - Eureka | Patsnap [eureka.patsnap.com]
- 8. Diclosulam 84% WG Online | Diclosulam 84% WG Manufacturer and Suppliers [scimplify.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Aerobic metabolism of diclosulam on U.S. and South American soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. Cloransulam-Methyl | C15H13ClFN5O5S | CID 86453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Diclosulam (Ref: XDE 564) [sitem.herts.ac.uk]
- 14. Diclosulam | 145701-21-9 | FD103289 | Biosynth [biosynth.com]
- 15. mdpi.com [mdpi.com]
- 16. Weed control and selectivity of diclosulam as a preemergence soybean herbicide - Weed Control Journal [weedcontroljournal.org]
Methodological & Application
Application Note: Analysis of 8-Chloro Diclosulam in Soil Samples by High-Performance Liquid Chromatography
Introduction
Diclosulam is a triazolopyrimidine sulfonanilide herbicide used for the control of broadleaf weeds in various crops. In the soil, Diclosulam can be degraded by microorganisms into several metabolites. One of these is 8-Chloro Diclosulam (8-chloro-N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1][2][3]triazolo[1,5-c]pyrimidine-2-sulfonamide), a chlorinated derivative of the parent compound. Monitoring the presence and concentration of such metabolites is crucial for environmental risk assessment and regulatory compliance. This application note details a proposed analytical method for the extraction and quantification of this compound in soil samples. The method is adapted from established protocols for Diclosulam and would require validation for the specific analysis of its 8-chloro metabolite.
Principle
This method utilizes a solvent extraction followed by analysis using High-Performance Liquid Chromatography (HPLC) with a UV detector. Soil samples are extracted with an acidified acetonitrile solution. The extract is then concentrated and analyzed by reversed-phase HPLC. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a calibration curve prepared from analytical standards.
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water, 1N Hydrochloric acid (HCl)
-
Reagents: this compound analytical standard, Diclosulam analytical standard, Anhydrous sodium sulfate, 0.1% Ortho-phosphoric acid
-
Equipment: High-Performance Liquid Chromatography (HPLC) system with UV-Vis or Photodiode Array (PDA) detector, C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm), Horizontal shaker, Rotary vacuum evaporator, Centrifuge, Syringe filters (0.45 µm), Analytical balance, Volumetric flasks, Pipettes, Glassware.
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, and 20 µg/mL) by serial dilution of the primary stock solution with acetonitrile.
Sample Preparation and Extraction
-
Soil Sample Collection and Preparation: Collect soil samples from the desired depth (e.g., 0-15 cm). Air-dry the samples and sieve them to remove stones and debris.
-
Extraction:
-
Weigh 50 g of the prepared soil into a 250 mL Erlenmeyer flask.
-
Add 150 mL of an extraction solvent mixture of acetonitrile and 1N HCl (9:1 v/v).[1]
-
Shake the flask on a horizontal shaker for 30 minutes.[1]
-
Allow the soil to settle and filter the supernatant through a Büchner funnel.
-
Repeat the extraction of the soil residue with two additional portions (70 mL and 50 mL) of the extraction solvent.
-
Combine all the filtrates.
-
-
Concentration: Concentrate the combined filtrate to dryness using a rotary vacuum evaporator at 40°C.
-
Reconstitution: Dissolve the residue in 10 mL of acetonitrile.[1]
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial for analysis.
HPLC Analysis
The following HPLC conditions are a starting point and should be optimized for the specific instrumentation and column used.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Column | C18 reversed-phase column (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Ortho-phosphoric acid in water (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detector | UV-Vis or PDA Detector |
| Detection Wavelength | 204 nm (for Diclosulam, to be optimized for this compound) |
Data Presentation
The following table summarizes quantitative data for the analysis of the parent compound, Diclosulam, in soil, which can serve as a benchmark for the validation of the this compound method.
| Analyte | Matrix | Method | Recovery (%) | LOD (µg/g) | LOQ (µg/g) | Linearity (µg/mL) | Reference |
| Diclosulam | Soil | HPLC-UV | >70 | - | - | 0.1 - 20 | |
| Diclosulam | Soil | HPLC-UV | 88.33 - 91.67 | 0.02 | 0.05 | - |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) for this compound need to be experimentally determined.
Method Validation
The adapted method for this compound should be validated according to standard guidelines. Key validation parameters to be assessed include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity: The range over which the detector response is directly proportional to the analyte concentration.
-
Accuracy (Recovery): The closeness of the measured value to the true value, determined by spiking blank soil samples with known concentrations of this compound.
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Visualization
Caption: Experimental workflow for the analysis of this compound in soil.
Caption: Degradation pathway of Diclosulam to this compound in soil.
References
Application Note: Quantification of Diclosulam Residues by High-Performance Liquid Chromatography (HPLC)
Introduction
Diclosulam is a selective herbicide from the triazolopyrimidine sulfonanilide chemical family, primarily used for the control of broadleaf weeds in crops such as soybeans and peanuts.[1] Its persistence in soil and potential for runoff into water sources necessitates sensitive and reliable analytical methods for monitoring its residues.[2] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of diclosulam residues in soil and water samples. The described protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Principle
This method involves the extraction of diclosulam from the sample matrix, followed by cleanup to remove interfering substances, and subsequent quantification using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a UV or PDA detector.[3][4] The concentration of diclosulam is determined by comparing the peak area of the analyte in the sample to that of a known standard.
Experimental Protocols
Materials and Reagents
-
Diclosulam analytical standard (purity >99%)
-
HPLC grade acetonitrile, methanol, and water
-
Ortho-phosphoric acid (85%)
-
Dichloromethane
-
Acetone
-
Anhydrous sodium sulfate
-
Silica gel and Florisil for column chromatography
-
Solid-Phase Extraction (SPE) C18 cartridges
-
0.2 µm syringe filters
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of diclosulam analytical standard into a 10 mL volumetric flask. Dissolve and make up to the mark with HPLC grade acetonitrile.[4]
-
Intermediate Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with acetonitrile.
-
Working Standard Solutions (0.1 - 20 µg/mL): Prepare a series of working standards by serial dilution of the intermediate standard solution with the mobile phase.[4] These solutions are used to construct the calibration curve.
Sample Preparation
-
Extraction: Weigh 50 g of air-dried and sieved soil into a 250 mL conical flask. Add 100 mL of a mixture of acetone and water (8:2 v/v) and shake for 30 minutes on a mechanical shaker.[2] Filter the extract. Re-extract the soil residue with another 70 mL and then 50 mL of the same solvent mixture.[4]
-
Liquid-Liquid Partitioning: Combine the filtrates and concentrate the extract using a rotary vacuum evaporator at 40°C to remove the acetone. Transfer the aqueous extract to a separatory funnel and partition three times with 100 mL, 50 mL, and 50 mL of dichloromethane.[2]
-
Drying: Pass the combined dichloromethane fractions through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the dichloromethane extract to dryness using a rotary evaporator.
-
Cleanup (Column Chromatography): Prepare a chromatography column with a slurry of 10 g of a 1:1 mixture of silica gel and Florisil in hexane. Place anhydrous sodium sulfate at the top and bottom of the column packing.[2] Dissolve the residue from step 4 in a small volume of hexane and load it onto the column.
-
Elution: Elute the column sequentially with 100 mL of n-hexane, 100 mL of hexane:dichloromethane (8:2 v/v), and finally 100 mL of methanol.[2] The diclosulam will be in the methanol fraction.
-
Final Preparation: Evaporate the methanol fraction to dryness and reconstitute the residue in a known volume (e.g., 5 mL) of the HPLC mobile phase.[2] Filter the solution through a 0.2 µm syringe filter before injection into the HPLC system.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge by passing 5 mL of acetonitrile followed by 5 mL of 0.01 N hydrochloric acid.[5]
-
Sample Loading: Acidify the water sample (75 mL) with 1 mL of 1.0 N hydrochloric acid.[5] Pass the acidified sample through the conditioned C18 SPE cartridge at a flow rate of approximately 4 mL/min.[5]
-
Washing: Rinse the cartridge with 5 mL of 40% acetonitrile in 0.01 N hydrochloric acid and then dry the cartridge under vacuum.[5]
-
Elution: Elute the diclosulam from the cartridge with acetonitrile.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a suitable volume of the mobile phase. Filter through a 0.2 µm syringe filter prior to HPLC analysis.
HPLC Operating Conditions
The following table summarizes the recommended HPLC conditions for the analysis of diclosulam.
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[4] | Thermo C18 (250 mm x 4.6 mm)[2] |
| Mobile Phase | Acetonitrile : 0.1% Ortho-phosphoric acid in water (40:60 v/v)[3][4] | Methanol : Water (1:1 v/v)[2] |
| Flow Rate | 1.0 mL/min[3][4] | 0.5 mL/min[2] |
| Injection Volume | 20 µL | 20 µL |
| Detector | PDA or UV-VIS | UV-VIS |
| Wavelength | 204 nm[3][4] | 235 nm[2] |
| Column Temperature | Ambient | Ambient |
| Retention Time | ~3.2 ± 0.4 min (Varies with exact conditions)[1] | ~5.36 ± 0.20 min[2] |
Data Presentation
The quantitative data for the HPLC method validation for diclosulam analysis are summarized in the tables below.
Table 1: Method Validation Parameters
| Parameter | Soil | Water |
| Linearity Range | 0.1 - 20 µg/mL[4] | 0.03 - 5.0 µg/mL[1] |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.02 µg/g[2] | 0.006 ng/mL[5] |
| Limit of Quantification (LOQ) | 0.05 µg/g[2] | 0.10 ng/mL[5] |
Table 2: Recovery Studies
| Matrix | Fortification Level | Average Recovery (%) |
| Soil | 0.05, 0.10, 1.00 µg/g | 88.33 - 91.67[2] |
| Soybean Cropped Soil | Not Specified | 90.67 |
| Soybean Plant | Not Specified | 88.67 |
| Soybean Oil | Not Specified | 88.33 |
| De-oiled Cake | Not Specified | 89.33 |
| Water | 0.10 - 20 ng/mL | >70[3] |
Visualization
The following diagram illustrates the general experimental workflow for the quantification of diclosulam residues in soil samples.
Caption: Workflow for Diclosulam Residue Analysis in Soil Samples.
References
Protocol for 8-Chloro Diclosulam Application in Soybean Research
Introduction
This document provides detailed application notes and protocols for the use of 8-Chloro Diclosulam in soybean (Glycine max) research. Diclosulam is a selective, pre-emergence and early post-emergence herbicide belonging to the triazolopyrimidine sulfonanilide chemical family.[1] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and cell division in plants.[2][3] By inhibiting ALS, diclosulam effectively halts weed growth, leading to chlorosis, necrosis, and eventual death of susceptible plants.[2]
The compound N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro[1][2][4]triazolo[1,5-c]pyrimidine-2-sulfonamide is the recognized chemical name for diclosulam.[5] The prefix "8-Chloro" in the topic of this protocol is not standard in the available scientific literature and may refer to a specific, less common isomer or formulation. The protocols detailed below are based on research conducted with diclosulam.
These guidelines are intended for researchers, scientists, and professionals in drug development to ensure standardized and effective application of this compound in a research setting.
Data Presentation
Table 1: Recommended Application Rates of Diclosulam in Soybean Research
| Application Timing | Rate (g a.i./ha) | Soil Type | Target Weeds | Reference |
| Pre-emergence | 12.4 | Not Specified | Broadleaf weeds and sedges | [3] |
| Pre-emergence | 18 - 26 | Not Specified | Grassy and broadleaf weeds | [2] |
| Pre-emergence | 25 - 35 | Clayey | Broadleaf weeds | [5] |
| Pre-emergence | 25.2 - 75.6 | Sandy | Broadleaf weeds | [6] |
| Pre-emergence | 35.3 | Sandy | Broadleaf weeds | [6] |
| Early Post-emergence | 11.25 - 22.5 | Not Specified | Broadleaf weeds | [3] |
a.i./ha: active ingredient per hectare
Table 2: Soybean Phytotoxicity to Diclosulam Application
| Application Rate (g a.i./ha) | Application Timing | Soil Type | Phytotoxicity (%) | Days After Treatment (DAT) | Reference |
| 35.3 | Pre-emergence | Sandy (Low Rainfall) | 20 | 15 | [6] |
| 35.3 | Pre-emergence | Sandy (High Rainfall) | 8 | 15 | [6] |
| Up to 70 | Pre-emergence | Clayey | No significant effect | Not Specified | [5] |
Table 3: Efficacy of Diclosulam Against Common Weeds in Soybean
| Weed Species | Common Name | Application Rate (g a.i./ha) | Application Timing | Control Efficacy (%) | Reference |
| Amaranthus viridis | Slender Amaranth | 12.4 | Pre-emergence | Not Specified | [3] |
| Parthenium hysterophorus | Parthenium | 12.4 | Pre-emergence | Not Specified | [3] |
| Cyperus spp. | Nutsedge | 12.4 | Pre-emergence | Not Specified | [3] |
| Echinochloa colona | Jungle Rice | 12.4 | Pre-emergence | Not Specified | [3] |
| Commelina benghalensis | Bengal Dayflower | 12.4 | Pre-emergence | Not Specified | [3] |
| Euphorbia geniculata | Wild Poinsettia | 12.4 | Pre-emergence | Not Specified | [3] |
| Digera arvensis | False Amaranth | 12.4 | Pre-emergence | Not Specified | [3] |
| Acalypha spp. | Copperleaf | 12.4 | Pre-emergence | Not Specified | [3] |
| Various | Grassy and Broadleaf | 22 and 26 | Pre-emergence | High | [2] |
Experimental Protocols
Protocol for Pre-emergence Application of this compound in Soybean Field Trials
Objective: To evaluate the efficacy and selectivity of pre-emergence application of this compound for weed control in soybean.
Materials:
-
This compound formulation (e.g., 84% Water Dispersible Granules - WDG)
-
Soybean seeds (specify cultivar)
-
Calibrated research plot sprayer with appropriate nozzles (e.g., flat fan)
-
Personal Protective Equipment (PPE): gloves, goggles, lab coat
-
Plot markers
-
Weed and soybean assessment tools (quadrats, rulers, scales)
Experimental Design:
-
Randomized Complete Block Design (RCBD) with a minimum of four replications.
-
Plot size: To be determined based on research objectives, but a common size is 3m x 5m.
-
Treatments:
Procedure:
-
Site Preparation: Prepare the experimental field with uniform tillage and fertility according to local agronomic practices for soybean cultivation.
-
Soybean Sowing: Sow soybean seeds at a uniform depth and density across all plots.
-
Herbicide Application:
-
Calibrate the sprayer to deliver a consistent volume of spray solution (e.g., 200-400 L/ha).
-
Prepare the spray solution for each treatment by accurately weighing the this compound formulation and dissolving it in a known volume of water.
-
Apply the treatments within 2-3 days of sowing, before soybean or weed emergence.[1] Ensure uniform coverage of the soil surface.
-
-
Data Collection:
-
Weed Control Efficacy: At 15, 30, and 60 days after treatment (DAT), assess weed control using one or more of the following methods:
-
Visual rating on a scale of 0-100% (0 = no control, 100 = complete control).
-
Weed density (counts per unit area, e.g., 0.25 m² quadrat).
-
Weed biomass (dry weight per unit area).
-
-
Soybean Phytotoxicity: At 7, 14, and 21 DAT, visually assess soybean injury on a scale of 0-100% (0 = no injury, 100 = plant death).
-
Soybean Growth and Yield: At appropriate growth stages, measure plant height, number of nodules per plant, and at harvest, determine grain yield and 100-seed weight.
-
Protocol for Early Post-emergence Application of this compound in Soybean Field Trials
Objective: To evaluate the efficacy of early post-emergence application of this compound for weed control in soybean.
Materials: Same as for the pre-emergence protocol.
Experimental Design: Same as for the pre-emergence protocol.
Procedure:
-
Site Preparation and Sowing: Follow steps 1 and 2 of the pre-emergence protocol.
-
Herbicide Application:
-
Apply treatments when weeds are at the 2-3 leaf stage and soybeans are at the V2-V3 growth stage.[1]
-
Follow the same sprayer calibration and solution preparation steps as in the pre-emergence protocol.
-
-
Data Collection: Follow step 4 of the pre-emergence protocol.
Mandatory Visualizations
Caption: Experimental workflow for this compound application in soybean research.
Caption: Diclosulam inhibits the ALS enzyme in the branched-chain amino acid synthesis pathway.
References
Application Notes and Protocols for Testing Herbicide Resistance to 8-Chloro Diclosulam
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro Diclosulam is a triazolopyrimidine sulfonanilide herbicide that effectively controls a wide range of broadleaf weeds.[1] Like its parent compound, diclosulam, it functions by inhibiting the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2][3][4] This inhibition leads to the cessation of cell division and growth, ultimately resulting in plant death.[3][4] The emergence of herbicide-resistant weed populations poses a significant threat to effective weed management. This document provides detailed protocols for testing weed populations for resistance to this compound, enabling timely detection and the development of sustainable weed control strategies.
The protocols outlined below describe whole-plant dose-response assays, from seed collection and germination to experimental setup, data collection, and analysis. These methods are designed to be robust and adaptable for various weed species.
Signaling Pathway of this compound
The primary mode of action of this compound is the inhibition of the ALS enzyme. The following diagram illustrates this pathway.
Caption: Mechanism of action of this compound via inhibition of the ALS enzyme.
Experimental Protocols
Seed Collection and Preparation
Proper seed collection is crucial for accurate resistance testing.
-
Sampling Strategy : Collect mature seeds from multiple surviving plants (at least 10-20) within the suspected resistant population.[5] To ensure a representative sample, collect from various locations within the field. As a control, collect seeds from a known susceptible population of the same weed species, preferably from a location with no history of ALS inhibitor herbicide application.[5][6]
-
Storage : Air-dry the collected seeds in paper bags at room temperature for 1-2 weeks. Once dried, store the seeds in a cool, dry place (4°C is ideal) until needed for experiments.[6]
-
Dormancy Breaking : Some weed species exhibit seed dormancy. To promote uniform germination, it may be necessary to break dormancy. Common methods include scarification (mechanical or chemical), stratification (cold treatment), or treatment with gibberellic acid. The appropriate method will depend on the specific weed species.
Whole-Plant Dose-Response Assay
This assay is the standard method for confirming herbicide resistance and determining the level of resistance.[5][6]
Materials:
-
Seeds from suspected resistant and known susceptible weed populations
-
This compound analytical standard
-
Pots (e.g., 10 cm diameter) filled with a commercial potting mix
-
Greenhouse or growth chamber with controlled temperature, humidity, and light
-
Herbicide sprayer with a calibrated nozzle
-
Adjuvant (as recommended for diclosulam-based herbicides)
-
Deionized water
-
Balance, weigh boats, and volumetric flasks
Experimental Workflow Diagram:
Caption: Workflow for the whole-plant dose-response assay.
Methodology:
-
Plant Growth : Fill pots with potting mix and plant 5-10 seeds per pot. Once germinated, thin seedlings to a uniform number (e.g., 3-5 plants per pot). Grow the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Herbicide Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a small amount of adjuvant). From the stock solution, create a series of dilutions to achieve the desired application rates. A suggested range of doses for an initial experiment is provided in the table below. Include a control group that is sprayed only with water and adjuvant.
-
Herbicide Application : When the plants have reached the 2-4 true leaf stage, apply the herbicide solutions using a calibrated sprayer. Ensure uniform coverage of the foliage.
-
Incubation and Assessment : After treatment, return the plants to the greenhouse or growth chamber. Assess plant mortality and injury 21 days after treatment. Harvest the above-ground biomass for each pot, and determine the fresh or dry weight.
Data Presentation and Analysis
Dose-Response Data
The collected data should be organized to compare the response of the suspected resistant and susceptible populations to increasing doses of this compound.
| This compound Dose (g a.i./ha) | Susceptible Population - % Survival | Susceptible Population - Biomass Reduction (%) | Resistant Population - % Survival | Resistant Population - Biomass Reduction (%) |
| 0 (Control) | 100 | 0 | 100 | 0 |
| 0.1X | ||||
| 0.25X | ||||
| 0.5X | ||||
| 1X (Field Rate) | ||||
| 2X | ||||
| 4X | ||||
| 8X |
X represents the recommended field application rate for diclosulam or a similar ALS-inhibiting herbicide.
Calculation of GR50
The dose required to cause a 50% reduction in plant growth (GR50) is a key metric for quantifying the level of resistance.[7][8][9] This can be calculated by fitting a log-logistic dose-response curve to the biomass data using statistical software (e.g., R with the 'drc' package, SAS, or other specialized software).
The four-parameter log-logistic model is commonly used:
Y = c + (d - c) / (1 + exp(b(log(x) - log(e))))
Where:
-
Y is the response (biomass)
-
x is the herbicide dose
-
c is the lower limit of the response
-
d is the upper limit of the response
-
b is the slope of the curve around e
-
e is the GR50
Resistance Index (RI)
The resistance index is calculated to express the magnitude of resistance.
RI = GR50 (Resistant Population) / GR50 (Susceptible Population)
An RI value greater than 1 indicates resistance. A higher RI value signifies a greater level of resistance.[9][10]
Conclusion
The protocols detailed in this document provide a comprehensive framework for identifying and quantifying resistance to this compound in weed populations. Consistent and standardized testing is essential for early detection of resistance, which in turn allows for the implementation of effective and sustainable integrated weed management strategies. The use of dose-response assays and the calculation of the GR50 and Resistance Index are critical for making informed decisions regarding herbicide use and preventing the further spread of resistant biotypes.
References
- 1. Diclosulam | 145701-21-9 | Benchchem [benchchem.com]
- 2. peptechbio.com [peptechbio.com]
- 3. nbinno.com [nbinno.com]
- 4. Diclosulam 84% WG Online | Diclosulam 84% WG Manufacturer and Suppliers [scimplify.com]
- 5. Review: Confirmation of Resistance to Herbicides and Evaluation of Resistance Levels [bioone.org]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying resistance to very-long-chain fatty acid-inhibiting herbicides in Amaranthus tuberculatus using a soilless assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A LuALS Mutation with High Sulfonylurea Herbicide Resistance in Linum usitatissimum L - PMC [pmc.ncbi.nlm.nih.gov]
Application of Diclosulam in Pre-emergent Weed Control Studies: Application Notes and Protocols
A comprehensive overview for researchers, scientists, and drug development professionals.
Initial Note to the Reader: This document provides detailed application notes and protocols for diclosulam . The initial request specified "8-Chloro Diclosulam." However, a thorough review of the scientific literature reveals that "this compound" is a distinct chemical compound from diclosulam, and there is no readily available research on its application in pre-emergent weed control. The vast body of research focuses on diclosulam. It is presumed that the user's interest lies in the widely studied herbicidal properties of the diclosulam molecule.
Introduction
Diclosulam is a selective, pre-emergent herbicide belonging to the triazolopyrimidine sulfonanilide class.[1] It is effective for the control of a broad spectrum of broadleaf weeds and some grasses in various crops, including soybeans and peanuts.[2][3] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants.[2][3] This inhibition leads to the cessation of cell division and ultimately the death of susceptible weeds.[3]
Mechanism of Action Signaling Pathway
The following diagram illustrates the mechanism of action of diclosulam.
Caption: Mechanism of action of diclosulam.
Quantitative Data Summary
The efficacy of diclosulam can vary based on application rate, weed species, and environmental conditions. The following tables summarize quantitative data from various pre-emergent weed control studies.
Table 1: Efficacy of Diclosulam on Various Weed Species in Soybean
| Weed Species | Application Rate (g/ha) | Control Efficacy (%) | Days After Application (DAA) | Reference |
| Pennisetum typhoideum | 30, 35, 40 | Efficient Control | 42 | [4] |
| Commelina benghalensis | 30 | 89 | 63 | [4] |
| Raphanus raphanistrum | 30 | >97 | At Harvest | [4] |
| Sida rhombifolia | 30 | >97 | At Harvest | [4] |
| Commelina benghalensis | 25 | ~93 | Not Specified | [4] |
| Euphorbia heterophylla | 25 | ~93 | Not Specified | [4] |
| Desmodium tortuosum | 25 | ~93 | Not Specified | [4] |
| Broadleaf Weeds & Sedges | 22, 26 | Effective Control | 30, 45, 60 | |
| Trianthema monogyna | 26 | Effective Control | 30 | |
| Lindernia ciliata | 26 | Effective Control | 45 | |
| Cyperus rotundus | 26 | Effective Control | 30, 45 |
Table 2: Crop Tolerance and Yield in Soybean
| Crop | Application Rate (g/ha) | Phytotoxicity (%) | Days After Treatment (DAT) | Impact on Yield | Reference |
| Soybean (sandy soil, low rainfall) | 35.3 | 20 | 15 | No significant reduction | [5] |
| Soybean (sandy soil, rainy season) | 35.3 | 8 | 15 | Reduction in productivity | [5] |
| Soybean | 22, 26 | Not specified | At Harvest | Maximum grain yield, similar to weed-free | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the application of diclosulam for pre-emergent weed control.
Field Efficacy and Crop Tolerance Study
This protocol is a synthesis of methodologies reported in studies evaluating the efficacy and selectivity of diclosulam.[4][7][8]
Objective: To evaluate the efficacy of different rates of pre-emergent diclosulam on weed control and to assess the tolerance of the soybean crop.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD).
-
Replications: 3 to 4.
-
Plot Size: Sufficiently large to allow for accurate herbicide application and to minimize edge effects (e.g., 18 m²).[8]
Materials and Methods:
-
Test Substance: Diclosulam 84% Water-Dispersible Granule (WDG).[7]
-
Application Rates:
-
Low, medium, and high rates (e.g., 18, 22, and 26 g a.i./ha).
-
Inclusion of a standard herbicide treatment (e.g., pendimethalin at 1.0 kg a.i./ha) for comparison.
-
Inclusion of a weed-free control (manual weeding) and a weedy check.
-
-
Application:
-
Applied as a pre-emergent spray, typically one day after sowing.
-
Use a calibrated sprayer (e.g., knapsack sprayer with a flat fan nozzle) to ensure uniform application.
-
Spray volume should be adequate for thorough coverage (e.g., 750 liters of water per hectare).
-
-
Crop: Soybean (specify variety, e.g., PS 1241).
-
Sowing: Sow seeds at the recommended depth and spacing for the region.
Data Collection:
-
Weed Density and Species Composition:
-
Count and identify weed species within randomly placed quadrats in each plot.
-
Assessments at multiple time points (e.g., 30, 45, and 60 days after sowing - DAS).
-
-
Weed Dry Matter:
-
Collect the above-ground biomass of weeds from the quadrats.
-
Dry the samples in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved.
-
-
Weed Control Efficiency (%):
-
Calculate using the formula: WCE (%) = [(WPC - WPT) / WPC] x 100, where WPC is the weed population or dry matter in the control plot and WPT is the weed population or dry matter in the treated plot.
-
-
Crop Phytotoxicity:
-
Visually assess crop injury at regular intervals after application (e.g., 10, 20, 30 DAA) using a 0-100% scale, where 0 is no injury and 100 is complete crop death.
-
-
Yield and Yield Components:
-
At crop maturity, harvest the central rows of each plot to determine grain yield.
-
Record yield components such as the number of pods per plant and 100-seed weight.
-
Statistical Analysis:
-
Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Use a mean separation test (e.g., Duncan's Multiple Range Test or Tukey's HSD) to compare treatment means at a specified significance level (e.g., p ≤ 0.05).
Experimental Workflow Diagram
The following diagram outlines the general workflow for a field efficacy study of pre-emergent diclosulam.
Caption: General workflow for a field efficacy study.
Concluding Remarks
Diclosulam is a potent pre-emergent herbicide for the control of broadleaf weeds in crops like soybean. The application rates and efficacy are well-documented in the scientific literature. Researchers should pay close attention to the experimental design, application uniformity, and data collection methodologies to ensure the reliability and reproducibility of their findings. It is also important to consider environmental factors such as soil type and rainfall, as these can influence the performance and crop safety of diclosulam.[5]
References
- 1. Diclosulam 84% WG Online | Diclosulam 84% WG Manufacturer and Suppliers [scimplify.com]
- 2. CN106905323A - The preparation method of diclosulam - Google Patents [patents.google.com]
- 3. peptechbio.com [peptechbio.com]
- 4. The preparation method of diclosulam - Eureka | Patsnap [eureka.patsnap.com]
- 5. Diclosulam [drugfuture.com]
- 6. isws.org.in [isws.org.in]
- 7. Preparation method of diclosulam - Eureka | Patsnap [eureka.patsnap.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Diclosulam and its 8-Chloro Metabolite in Soil
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous detection and quantification of the herbicide diclosulam and its key soil metabolite, 8-chloro-5-hydroxy-diclosulam.[1][2] The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for sample extraction from complex soil matrices, ensuring high recovery and minimal matrix effects.[3][4][5][6] Chromatographic separation is achieved using a reversed-phase C18 column followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the robust and reliable analytical performance required for environmental monitoring and metabolism studies.
Introduction
Diclosulam is a triazolopyrimidine sulfonamide herbicide used for the control of broadleaf weeds in crops such as soybeans and peanuts.[7] Its environmental fate and metabolic degradation are of significant interest for regulatory and safety assessments. In soil, diclosulam undergoes microbial degradation, leading to the formation of several metabolites.[8][9] One of the major metabolites identified in aerobic soil metabolism studies is the 8-chloro-5-hydroxy analogue of diclosulam, a compound of interest for understanding the complete degradation pathway of the parent herbicide.[1][2]
The complexity of soil matrices presents a significant analytical challenge, often requiring extensive sample cleanup to remove interferences.[3][4] The QuEChERS method has become a standard approach for multi-residue pesticide analysis in soil due to its speed, efficiency, and minimal solvent usage.[5][6][10] This application note provides a detailed protocol for a QuEChERS-based extraction coupled with a sensitive LC-MS/MS analysis for the reliable quantification of diclosulam and its 8-chloro metabolite.
Experimental Protocols
Sample Preparation: QuEChERS Method for Soil
This protocol is adapted from established QuEChERS methods for pesticide residue analysis in soil.[3][4]
Reagents and Materials:
-
50 mL polypropylene centrifuge tubes
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
0.2 µm syringe filters
Procedure:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of deionized water, vortex, and allow to hydrate for 30 minutes.[4]
-
Add 10 mL of acetonitrile to the tube.
-
Add internal standard solution at this stage, if used.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Transfer a 1 mL aliquot of the acetonitrile supernatant (upper layer) into a 2 mL dSPE (dispersive solid-phase extraction) cleanup tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
-
Vortex the dSPE tube for 1 minute.
-
Centrifuge at ≥5000 rcf for 5 minutes.
-
Filter the final supernatant through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
UPLC/HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Liquid Chromatography (LC) Conditions: The following table outlines the parameters for the chromatographic separation.
| Parameter | Condition |
| Column | Reversed-phase C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 |
Mass Spectrometry (MS/MS) Conditions: The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The following table lists the proposed Multiple Reaction Monitoring (MRM) transitions for the analytes. Product ions are predicted based on the known fragmentation patterns of sulfonamides, which often involve the loss of SO₂ (64 Da).[11]
| Compound | Formula | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (ms) |
| Diclosulam | C₁₃H₁₁Cl₂FN₅O₃S | 434.0 | 370.0 (Loss of SO₂) | 50 |
| 434.0 | 199.1 (Ring structure) | 50 | ||
| 8-Chloro-5-hydroxy-diclosulam | C₁₃H₁₀Cl₃FN₅O₄S | 481.9 | 417.9 (Loss of SO₂) | 50 |
| 481.9 | 247.0 (Ring structure) | 50 |
*Note: The precursor ion mass for the metabolite is calculated based on the addition of one chlorine and one oxygen atom and the loss of one hydrogen atom from the parent diclosulam molecule.
Diagrams
Metabolic Pathway
The following diagram illustrates the proposed metabolic transformation of diclosulam in soil.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aerobic metabolism of diclosulam on U.S. and South American soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. weber.hu [weber.hu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. QuEChERS approach for the determination of pesticide residues in soil | Separation Science [sepscience.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Diclosulam | C13H10Cl2FN5O3S | CID 3081304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Diclosulam | 145701-21-9 | Benchchem [benchchem.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of 8-Chloro Diclosulam for Greenhouse Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and application of 8-Chloro Diclosulam, a triazolopyrimidine herbicide, for greenhouse research purposes. The following sections outline the necessary materials, stock solution preparation, final spray solution formulation, and application guidelines to ensure accurate and reproducible experimental outcomes.
Physicochemical Properties of Diclosulam and this compound
A thorough understanding of the physicochemical properties of the active ingredient is crucial for its effective formulation. While specific data for this compound is limited, the properties of the parent compound, diclosulam, provide a strong foundation for formulation development.
| Property | Diclosulam | This compound | Source |
| Molecular Formula | C₁₃H₁₀Cl₂FN₅O₃S | C₁₃H₉Cl₃FN₅O₃S | [1][2] |
| Molecular Weight | 406.22 g/mol | 440.665 g/mol | [1][2] |
| Aqueous Solubility | pH-dependent: ~100 mg/L at pH 5, >4000 mg/L at pH 9 | Data not available | [3] |
| Organic Solvent Solubility | Slightly soluble in methanol. Soluble in acetone, acetonitrile, and dichloromethane. | Data not available, but likely similar to diclosulam. | [1][4] |
| Mode of Action | Inhibition of Acetolactate Synthase (ALS) | Inhibition of Acetolactate Synthase (ALS) | [5][6] |
Experimental Protocols
Preparation of this compound Stock Solution
Due to the low aqueous solubility of diclosulam, and likely this compound, a stock solution in an organic solvent is required. Acetone is a suitable solvent due to its volatility, which allows it to evaporate quickly from the leaf surface after application, leaving the herbicide behind.
Materials:
-
This compound (technical grade)
-
Acetone (HPLC grade)
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Pipettes
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound using an analytical balance. For example, to prepare a 10,000 ppm (10 mg/mL) stock solution, weigh 100 mg of this compound.
-
Dissolution: Place the weighed this compound into a volumetric flask of the appropriate size (e.g., 10 mL for a 10 mg/mL solution).
-
Solvent Addition: Add a small amount of acetone to the flask to wet the powder.
-
Mixing: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid dissolution.
-
Final Volume: Once dissolved, bring the solution to the final volume with acetone.
-
Storage: Store the stock solution in a tightly sealed, light-shielding container in a refrigerator (2-8°C)[1]. The stock solution should be used within one month to avoid degradation.
Formulation of Final Spray Solution
For greenhouse applications, the stock solution is diluted to the desired concentration in a carrier solution, typically water, containing a surfactant to improve spray coverage and uptake.
Materials:
-
This compound stock solution (prepared as in 2.1)
-
Distilled or deionized water
-
Non-ionic surfactant (e.g., Tween® 20, Triton™ X-100)
-
Graduated cylinders or volumetric flasks
-
Beakers
-
Magnetic stirrer
Protocol:
-
Carrier Preparation: In a beaker, add the required volume of water.
-
Surfactant Addition: Add a non-ionic surfactant to the water at a concentration of 0.1% to 0.5% (v/v). For example, to prepare 1 L of spray solution with 0.1% surfactant, add 1 mL of the surfactant.
-
Mixing: Gently stir the water and surfactant mixture until the surfactant is fully dispersed.
-
Herbicide Addition: While stirring, slowly add the calculated volume of the this compound stock solution to the water-surfactant mixture. The acetone will readily mix with the water.
-
Final Volume: Adjust the final volume of the spray solution with water if necessary.
-
Application: Use the prepared spray solution immediately for best results. Continuous agitation of the spray tank is recommended to ensure the herbicide remains evenly dispersed.
Calculation of Application Rates for Greenhouse Pot Experiments
Herbicide application rates are often provided in kilograms of active ingredient per hectare (kg a.i./ha). The following protocol details how to convert this to the amount needed for individual pots.
Example Calculation:
-
Desired Application Rate: 35 g a.i./ha (a rate used in some diclosulam studies).
-
Pot Diameter: 15 cm (0.15 m)
-
Stock Solution Concentration: 10,000 ppm (10 mg/mL)
Steps:
-
Convert g/ha to mg/m²:
-
1 hectare (ha) = 10,000 m²
-
35 g/ha = 35,000 mg / 10,000 m² = 3.5 mg/m²
-
-
Calculate the Surface Area of the Pot:
-
Radius (r) = Diameter / 2 = 0.15 m / 2 = 0.075 m
-
Area (A) = π * r² = 3.14159 * (0.075 m)² ≈ 0.0177 m²
-
-
Calculate the Amount of Active Ingredient per Pot:
-
Amount per pot = Application rate (mg/m²) * Pot area (m²)
-
Amount per pot = 3.5 mg/m² * 0.0177 m² ≈ 0.062 mg
-
-
Calculate the Volume of Stock Solution to Apply per Pot:
-
Volume = Amount needed (mg) / Concentration of stock solution (mg/mL)
-
Volume = 0.062 mg / 10 mg/mL = 0.0062 mL or 6.2 µL
-
This small volume can then be diluted in a suitable volume of the final spray solution for uniform application to the pot surface.
Visualizations
Experimental Workflow
Caption: Workflow for the preparation and application of this compound.
Signaling Pathway of ALS Inhibition
Caption: Simplified signaling pathway of ALS inhibitor herbicides.
References
Application Notes and Protocols for the Use of 8-Chloro Diclosulam as a Reference Standard in Chromatography
Introduction
These application notes provide a detailed protocol for the use of 8-Chloro Diclosulam as a reference standard in the chromatographic analysis of the herbicide Diclosulam. This compound, a potential impurity or related compound of Diclosulam, serves as a critical component in the quality control and purity assessment of Diclosulam technical grade active ingredients (TGAI) and formulated products. This document is intended for researchers, analytical scientists, and professionals in the agrochemical and drug development industries.
The protocol outlines a High-Performance Liquid Chromatography (HPLC) method with UV detection for the simultaneous quantification of Diclosulam and this compound. The structural similarity between the two compounds allows for their effective separation and quantification using a single chromatographic run.
Analyte Information
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Diclosulam | N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1][2][3]triazolo[1,5-c]pyrimidine-2-sulfonamide | 145701-21-9 | C₁₃H₁₀Cl₂FN₅O₃S | 406.22 |
| This compound | 8-chloro-N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1][2][3]triazolo[1,5-c]pyrimidine-2-sulfonamide | 207801-50-1 | C₁₃H₉Cl₃FN₅O₃S | 440.66 |
Chromatographic Method
A reversed-phase HPLC method with UV detection is proposed for the separation and quantification of Diclosulam and this compound.
Instrumentation and Columns
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
Reagents and Materials
-
Diclosulam reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ortho-phosphoric acid (analytical grade)
-
Methanol (HPLC grade)
Chromatographic Conditions
| Parameter | Value |
| Mobile Phase | Acetonitrile : 0.1% Ortho-phosphoric acid in Water (v/v) |
| Gradient | 60:40 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 220 nm[2] |
| Run Time | Approximately 15 minutes |
Experimental Protocols
Preparation of Standard Solutions
3.1.1. Stock Standard Solutions (1000 µg/mL)
-
Accurately weigh approximately 10 mg of Diclosulam reference standard and 10 mg of this compound reference standard into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with acetonitrile. These are the stock standard solutions.
3.1.2. Intermediate Standard Solution (100 µg/mL)
-
Pipette 1 mL of each stock standard solution into separate 10 mL volumetric flasks and dilute to volume with acetonitrile.
3.1.3. Working Standard Solutions
-
Prepare a series of working standard solutions by appropriate dilutions of the intermediate standard solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
Sample Preparation (for Diclosulam TGAI)
-
Accurately weigh approximately 100 mg of the Diclosulam TGAI sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Parameters (Illustrative)
The following table summarizes the typical validation parameters that should be assessed for this method.
| Parameter | Specification |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantitation (LOQ) | To be determined experimentally |
| Accuracy (% Recovery) | 98.0 - 102.0 % |
| Precision (% RSD) | ≤ 2.0 % |
| Specificity | No interference at the retention times of the analytes |
Data Presentation
The results of the analysis should be presented in a clear and concise manner. An example of a data table for system suitability is provided below.
System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2.0 | To be determined |
| Theoretical Plates (N) | N ≥ 2000 | To be determined |
| Resolution (Rs) | Rs ≥ 2.0 | To be determined |
| % RSD of Peak Areas | ≤ 2.0% (for 6 replicate injections) | To be determined |
Quantitative Results
| Sample ID | Diclosulam (Area) | This compound (Area) | Diclosulam (%) | This compound (%) |
| Standard 1 | ||||
| Standard 2 | ||||
| Sample 1 | ||||
| Sample 2 |
Visualizations
Experimental Workflow
Caption: Workflow for the chromatographic analysis of Diclosulam using this compound as a reference standard.
Logical Relationship for Method Validation
Caption: Key parameters for the validation of the analytical method.
Signaling Pathway (Illustrative for Herbicide Action)
While this compound is primarily used as a chemical reference standard, the mode of action of the parent compound, Diclosulam, involves a biological signaling pathway. The following diagram illustrates the inhibition of the acetolactate synthase (ALS) enzyme, a key step in the biosynthesis of branched-chain amino acids in plants.
Caption: Inhibitory action of Diclosulam on the acetolactate synthase (ALS) pathway in plants.
References
Troubleshooting & Optimization
Improving the solubility of 8-Chloro Diclosulam in organic solvents
Technical Support Center: 8-Chloro Diclosulam Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The focus is on improving its solubility in organic solvents to facilitate experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a chemical compound belonging to the triazolopyrimidine sulfonamide class. Like many complex organic molecules, it can exhibit poor solubility in common organic solvents, which can be a significant hurdle in experimental assays, formulation development, and analytical characterization. Achieving a stable and appropriate concentration in solution is critical for obtaining reliable and reproducible results.
Q2: Which organic solvents are recommended for dissolving this compound?
Table 1: Qualitative and Quantitative Solubility of Diclosulam in Various Organic Solvents
| Solvent | Qualitative Solubility | Quantitative Solubility (mg/L at 20°C) |
| Acetone | Soluble / Slightly Soluble | 7970[1] |
| Acetonitrile | Soluble | Data not available |
| Dichloromethane | Soluble | Data not available |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Data not available |
| Ethyl Acetate | Slightly Soluble | Data not available |
| Methanol | Slightly Soluble | Data not available |
Note: The quantitative data is for the parent compound Diclosulam and should be used as an estimation for this compound.
Q3: What general strategies can be employed to improve the solubility of this compound?
Several techniques can be used to enhance the solubility of poorly soluble compounds like this compound. These can be broadly categorized as physical and chemical methods.
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the compound, which can lead to faster dissolution.
-
Solid Dispersion: This involves dispersing the compound in an inert carrier matrix at the solid-state, which can enhance wettability and dissolution.
-
-
Chemical Modifications:
-
Co-solvency: Using a mixture of a primary solvent with one or more miscible co-solvents can significantly increase solubility. This is one of the most common and practical laboratory methods.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solvent system can increase solubility. The pKa of Diclosulam is approximately 4.81, indicating that its solubility is pH-dependent.[2]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the solvent.
-
Troubleshooting Guide
This guide addresses common issues encountered when trying to dissolve this compound.
Issue 1: The compound is not dissolving in the chosen primary solvent.
-
Initial Steps:
-
Verify Compound Purity: Impurities can sometimes affect solubility.
-
Increase Agitation: Ensure vigorous mixing or vortexing.
-
Apply Gentle Heat: Slightly warming the solution can sometimes improve solubility. However, be cautious as this can also lead to degradation of the compound.
-
-
Advanced Troubleshooting:
-
Method: Co-solvency.
-
Rationale: A single solvent may not have the optimal polarity to dissolve a complex molecule. A mixture of solvents can create a more favorable environment for dissolution.
-
Action: Add a miscible co-solvent in small increments (e.g., 5-10% of the total volume) while monitoring for dissolution. Good co-solvents to try with a primary solvent like acetone could include DMSO or dichloromethane, depending on the desired final properties of the solution.
-
Issue 2: The compound dissolves initially but then precipitates out of solution.
-
Initial Steps:
-
Check for Temperature Fluctuations: If the solution was heated to dissolve the compound, it may precipitate upon cooling.
-
Assess for Solvent Evaporation: Ensure your container is properly sealed to prevent solvent loss, which would increase the concentration and potentially lead to precipitation.
-
-
Advanced Troubleshooting:
-
Method: Re-evaluate solvent system or use a stabilizing agent.
-
Rationale: The initial solvent system may be at the saturation point.
-
Action:
-
Increase the proportion of the co-solvent that provides better solubility.
-
Consider adding a small amount of a surfactant to stabilize the dissolved compound.
-
-
Issue 3: The required concentration for the experiment cannot be reached.
-
Initial Steps:
-
Review the Solubility Data: Confirm that you are not attempting to prepare a solution that is well above the known solubility limits.
-
Attempt a Slurry-based Approach: If a true solution is not strictly necessary for your application, a fine, uniform suspension (slurry) might be an alternative.
-
-
Advanced Troubleshooting:
-
Method: Systematic Solubility Enhancement Protocol (see below).
-
Rationale: A systematic approach is needed to find the optimal solvent system.
-
Action: Follow the detailed experimental protocol for determining the optimal co-solvent ratio.
-
Experimental Protocols
Protocol 1: Screening for Suitable Organic Solvents
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several individual glass vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different organic solvent from Table 1.
-
Dissolution Attempt:
-
Vortex each vial vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If not dissolved, add another 100 µL of the solvent and repeat the vortexing.
-
Continue this process up to a total volume of 1 mL.
-
-
Observation: Record the approximate concentration at which the compound dissolves in each solvent. Note any solvents in which it remains insoluble.
Protocol 2: Improving Solubility Using a Co-solvent System
This protocol uses a primary solvent in which this compound has some, albeit limited, solubility, and a co-solvent in which it is expected to be more soluble.
-
Select Solvents: Based on the screening protocol, choose a primary solvent and a co-solvent. For example, acetone as the primary solvent and DMSO as the co-solvent.
-
Prepare Stock Solutions of Solvent Mixtures: Prepare a series of solvent blends with varying ratios of the primary and co-solvent (e.g., 90:10, 80:20, 70:30, etc., of acetone:DMSO).
-
Determine Solubility in Blends:
-
Add a pre-weighed amount of this compound (e.g., 5 mg) to a vial.
-
Add a small, measured volume of the first solvent blend (e.g., 200 µL).
-
Vortex for 2 minutes.
-
If the compound is not fully dissolved, add another increment of the solvent blend and repeat the vortexing.
-
Continue until the compound is fully dissolved and record the total volume of the solvent blend used.
-
Calculate the solubility in mg/mL for that blend.
-
-
Repeat for all Blends: Repeat step 3 for each of the prepared solvent blends.
-
Identify Optimal Ratio: The solvent blend that dissolves the compound at the highest concentration is the optimal co-solvent system among those tested.
Visualizations
Caption: Experimental workflow for improving solubility using a co-solvent system.
Caption: Troubleshooting logic for solubility issues with this compound.
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 8-Chloro Diclosulam
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of 8-Chloro Diclosulam.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how does it affect my analysis of this compound?
Peak tailing is a phenomenon in chromatography where the tail of a chromatographic peak is asymmetric and drawn out.[1][2] An ideal peak should be symmetrical, often described as a Gaussian peak.[1] Peak tailing can compromise the accuracy and reproducibility of your results by making it difficult to determine the precise end of the peak, which can lead to inaccurate peak integration and quantification.[2] It can also obscure smaller, closely eluting impurity peaks.
Q2: What are the most common causes of peak tailing in HPLC analysis?
Common causes for peak tailing in HPLC include:
-
Secondary Silanol Interactions: Interactions between the analyte and residual silanol groups on the silica-based stationary phase are a primary cause of tailing, especially for basic compounds.[1][2][3][4]
-
Mobile Phase pH: An inappropriate mobile phase pH can cause ionizable compounds to exist in multiple forms, leading to peak tailing.[1][5][6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[7][8]
-
Extra-Column Effects: Dead volume in tubing, fittings, or the detector cell can cause band broadening and peak tailing.[1][7]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[7][8]
-
Sample Solvent Effects: Injecting a sample in a solvent significantly stronger than the mobile phase can lead to poor peak shape.[7]
Q3: How do the chemical properties of this compound contribute to peak tailing?
This compound, with the chemical formula C₁₃H₉Cl₃FN₅O₃S, is a complex molecule containing several functional groups that can contribute to peak tailing.[9][10][11] The presence of amine groups in its structure can lead to secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase, a common cause of peak tailing for basic compounds.[3][12][13]
Troubleshooting Guide
Step 1: Initial Assessment
Before making any changes to your method, it's crucial to assess the problem systematically.
-
Observe the chromatogram: Does the tailing affect all peaks or just the this compound peak? If all peaks are tailing, the issue is likely systemic (e.g., extra-column volume). If only the analyte peak is tailing, the problem is likely related to interactions between the analyte and the stationary phase or mobile phase.[14]
-
Review your method parameters: Check your mobile phase composition, pH, column type, and injection volume.
Step 2: Addressing Chemical Interactions
Secondary interactions are a frequent cause of peak tailing for compounds like this compound.
Troubleshooting Chemical Interactions
| Potential Cause | Recommended Action | Expected Outcome |
| Silanol Interactions | Use an end-capped column to minimize the number of free silanol groups.[1][5] Alternatively, add a competing base like triethylamine (TEA) to the mobile phase (start with a low concentration, e.g., 0.05%).[15][16] | Improved peak symmetry by reducing secondary interactions with the stationary phase. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. For acidic compounds, a lower pH is generally better, while for basic compounds, a higher pH can improve peak shape.[5][6][7][16][17] Since this compound has basic nitrogen-containing groups, increasing the pH might be beneficial, but this should be done cautiously to avoid silica dissolution at very high pH.[17] | A more symmetrical peak shape due to the analyte being in a single ionic state. |
| Low Buffer Concentration | Increase the buffer concentration in your mobile phase (e.g., to 25-50 mM).[5][7] | More stable mobile phase pH and improved peak shape. |
Step 3: Optimizing System and Sample Parameters
If addressing chemical interactions doesn't resolve the issue, consider the following system and sample parameters.
Troubleshooting System and Sample Parameters
| Potential Cause | Recommended Action | Expected Outcome |
| Column Overload | Reduce the injection volume or dilute the sample.[7][8] | Sharper, more symmetrical peaks. |
| Extra-Column Volume | Use shorter, narrower internal diameter tubing (e.g., 0.12 mm ID) and ensure all fittings are properly connected to minimize dead volume.[7][8] | Reduced peak broadening and improved symmetry. |
| Column Contamination | Wash the column with a strong solvent (e.g., a high percentage of organic modifier) to remove contaminants. If the column is old or severely contaminated, it may need to be replaced.[7] | Restoration of peak shape and column performance. |
| Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase composition or a weaker solvent.[7] | Improved peak shape by preventing on-column band distortion. |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Prepare Buffers: Prepare a series of aqueous buffers with pH values ranging from 3 to 8 (e.g., phosphate or acetate buffers).
-
Mobile Phase Preparation: Mix the aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
Equilibrate the System: Equilibrate the HPLC system with the new mobile phase for at least 15-20 column volumes.
-
Inject Standard: Inject a standard solution of this compound and observe the peak shape.
-
Evaluate: Compare the peak asymmetry factor at different pH values to determine the optimal pH for symmetrical peaks.
Protocol 2: Column Washing
-
Disconnect from Detector: Disconnect the column from the detector to avoid contamination.
-
Low pH Wash: Flush the column with 20-30 column volumes of HPLC-grade water.
-
Organic Wash: Wash with 20-30 column volumes of 100% acetonitrile or methanol.
-
Stronger Solvent (if necessary): If contamination is suspected to be strongly retained, a stronger solvent like isopropanol can be used.
-
Re-equilibration: Re-equilibrate the column with the mobile phase until a stable baseline is achieved before reconnecting to the detector.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for peak tailing in HPLC.
Caption: Interaction of this compound with silanol groups.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. chromanik.co.jp [chromanik.co.jp]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. cymitquimica.com [cymitquimica.com]
- 10. This compound | C13H9Cl3FN5O3S | CID 23303934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Buy Online CAS Number 207801-50-1 - TRC - this compound | LGC Standards [lgcstandards.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 16. researchgate.net [researchgate.net]
- 17. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Optimization of 8-Chloro Diclosulam Extraction from Clay Soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of 8-Chloro Diclosulam from clay soil.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction process in a question-and-answer format.
Issue 1: Low Recovery of this compound
Q: My recovery of this compound from clay soil is consistently low. What are the potential causes and how can I improve it?
A: Low recovery of this compound from clay soil is a common issue primarily due to the strong adsorption of the analyte to clay particles and organic matter. Several factors could be contributing to this problem. Here’s a step-by-step troubleshooting approach:
-
Evaluate Soil pH: The pH of your soil and extraction solvent is critical. Diclosulam, a sulfonylurea herbicide, is more soluble and mobile in alkaline conditions. In acidic soils, it tends to be more strongly adsorbed to soil particles.[1][2]
-
Recommendation: Measure the pH of your clay soil. If it is acidic, consider adjusting the pH of your extraction solvent to the alkaline range (pH 8-10) to enhance desorption. An extraction with a dilute alkaline solution, such as 0.2 M potassium hydroxide (KOH), has been shown to be effective for tightly bound herbicides in high-clay soils.
-
-
Optimize Extraction Solvent: The choice of extraction solvent and its composition is crucial for efficiently disrupting the analyte-matrix interactions.
-
Recommendation: Acidified organic solvents are commonly used. For instance, a mixture of acetonitrile and 1 N hydrochloric acid (9:1 v/v) has been reported to yield recoveries of over 70% for diclosulam from soil.[3] Other effective solvents include methanol with 5% acetic acid. If you are using a neutral solvent, switching to an acidified or basified solvent system may significantly improve your recovery.
-
-
Enhance Extraction Energy: Insufficient physical disruption can leave the analyte bound to the soil matrix.
-
Recommendation: If you are using simple shaking, consider more energetic techniques. Ultrasonic-assisted extraction (UAE) can provide more efficient contact between the solvent and soil particles.[4] Accelerated Solvent Extraction (ASE) , which uses elevated temperatures and pressures, can also significantly improve extraction efficiency by increasing solvent penetration into the soil matrix.[5][6]
-
-
Increase Solvent-to-Soil Ratio and Extraction Time: A low solvent volume or short extraction time may not be sufficient for complete extraction.
-
Recommendation: Increase the solvent-to-soil ratio to ensure thorough wetting of the sample. Also, extend the extraction time (e.g., shaking or sonication time) to allow for complete equilibrium of the analyte between the soil and the solvent.
-
Issue 2: Poor Reproducibility of Results
Q: I am observing significant variability in my extraction recovery across replicate samples. What could be causing this and how can I ensure consistency?
A: Poor reproducibility is often linked to sample heterogeneity and inconsistencies in the experimental procedure.
-
Ensure Sample Homogeneity: Clay soils can be difficult to homogenize.
-
Recommendation: Thoroughly mix your bulk soil sample before taking subsamples for extraction. Grinding and sieving the air-dried soil can help in achieving a more uniform particle size and distribution of the analyte.
-
-
Standardize Extraction Procedure: Minor variations in the protocol can lead to significant differences in results.
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Recommendation: Ensure that all experimental parameters, such as solvent volume, extraction time, shaking speed, sonication power, and temperature, are kept constant for all samples. Using automated extraction systems like ASE can help in minimizing manual errors and improving reproducibility.[7]
-
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Control Soil Moisture Content: The water content of the soil can affect the extraction efficiency.
Issue 3: High Matrix Effects in LC-MS/MS Analysis
Q: I am experiencing significant signal suppression or enhancement for this compound during LC-MS/MS analysis of my clay soil extracts. How can I mitigate these matrix effects?
A: Clay soils are rich in co-extractive substances (e.g., humic acids, lipids) that can interfere with the ionization of the target analyte in the mass spectrometer source, leading to matrix effects.
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Improve Extract Cleanup: A robust cleanup step is essential to remove interfering co-extractives.
-
Recommendation:
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Solid-Phase Extraction (SPE): Use SPE cartridges with appropriate sorbents. For sulfonylurea herbicides, C18 and graphitized carbon black (GCB) are often effective.[10]
-
Dispersive Solid-Phase Extraction (d-SPE): This is a key step in the QuEChERS method, where a combination of sorbents like primary secondary amine (PSA) and C18 are used to remove interferences.[9]
-
Liquid-Liquid Partitioning: This can be used as a preliminary cleanup step to separate the analyte from highly polar or non-polar interferences.
-
-
-
Use Matrix-Matched Calibration: This is a common and effective way to compensate for matrix effects.
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Recommendation: Prepare your calibration standards in a blank soil extract that has been subjected to the same extraction and cleanup procedure as your samples. This helps to ensure that the standards and samples experience similar matrix effects.
-
-
Employ an Internal Standard: A suitable internal standard can help to correct for both extraction losses and matrix effects.
-
Recommendation: Choose an internal standard that is structurally similar to this compound and has a similar retention time but a different mass-to-charge ratio. A stable isotope-labeled version of the analyte is ideal if available.
-
Frequently Asked Questions (FAQs)
Q1: What is the best extraction solvent for this compound from clay soil?
A1: There is no single "best" solvent, as the optimal choice depends on the specific soil properties, particularly the pH. However, acidified organic solvents are a good starting point. A mixture of acetonitrile and 1 N HCl (9:1 v/v) has shown good recovery (>70%).[3] For alkaline clay soils, a mixture of methanol and water may also be effective. It is recommended to test a few different solvent systems to determine the best one for your specific soil matrix.
Q2: How does the high clay content of the soil affect the extraction?
A2: Clay particles have a large, negatively charged surface area that can strongly adsorb herbicides like diclosulam through various mechanisms, including ion exchange and hydrogen bonding.[11] This strong adsorption makes it more difficult to extract the analyte from the soil matrix, often leading to lower recoveries compared to sandy or loamy soils. To overcome this, more rigorous extraction conditions, such as the use of a co-solvent with water, adjusting the pH to a more alkaline level to increase solubility, and employing higher energy extraction techniques (ultrasonication, ASE), are often necessary.
Q3: Is the QuEChERS method suitable for extracting this compound from clay soil?
A3: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be adapted for soil analysis and is a promising approach for this compound. For dry clay soils, a crucial modification is the addition of water to the sample before extraction to facilitate the partitioning of the analyte into the acetonitrile.[8][9][12] The d-SPE cleanup step in the QuEChERS protocol is also highly beneficial for removing matrix interferences from complex clay soil extracts.[9][13]
Q4: What are the advantages of Accelerated Solvent Extraction (ASE) for this application?
A4: ASE offers several advantages for extracting this compound from clay soil:
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Higher Efficiency: The use of elevated temperatures and pressures improves the extraction efficiency by increasing solvent penetration and analyte solubility.[5][6][7]
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Reduced Solvent Consumption: ASE typically uses significantly less solvent compared to traditional methods like Soxhlet extraction.[14]
-
Faster Extraction Times: Extractions can be completed in a much shorter time, increasing sample throughput.[14]
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Automation: ASE systems are automated, which reduces manual labor and improves reproducibility.[7]
Q5: How can I choose between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for cleanup?
A5: Both SPE and LLE can be used for cleaning up soil extracts.
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SPE is generally more efficient and selective, providing cleaner extracts and reducing the risk of emulsion formation.[15] It is also more amenable to automation.
-
LLE is a simpler technique that does not require specialized cartridges but can be more labor-intensive and may use larger volumes of organic solvents. The choice often depends on the complexity of the matrix, the required level of cleanliness, and the available laboratory equipment. For complex matrices like clay soil, SPE is often preferred for its superior cleanup capabilities.
Data Presentation
Table 1: Comparison of Extraction Methods for Sulfonylurea Herbicides from Soil
| Extraction Method | Solvent System | Recovery (%) | Relative Standard Deviation (RSD) (%) | Throughput | Notes |
| Shaking | Acetonitrile:1 N HCl (9:1) | >70[3] | Not Reported | Moderate | Simple and low-cost method. |
| QuEChERS | Acetonitrile/Water | 65 - 116 (for various pesticides)[9] | ≤17[9] | High | Requires optimization for dry soil (hydration step).[8][9] |
| Ultrasonic-Assisted Extraction (UAE) | Petroleum ether/Acetone (1:1) | >88 (for OCPs)[16] | <6[16] | High | Increased efficiency over shaking.[4] |
| Accelerated Solvent Extraction (ASE) | Methanol/Water (80:20) with NaCl | 85 - 105 (for arylphenoxypropionic herbicides)[10] | Not Reported | High | Automated, fast, and uses less solvent.[5][6][14] |
Experimental Protocols
Protocol 1: Modified QuEChERS Extraction for this compound in Clay Soil
This protocol is adapted from standard QuEChERS methods for soil analysis.[8][9]
-
Sample Preparation:
-
Weigh 10 g of homogenized, air-dried clay soil into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 1 minute to hydrate the soil. Let it stand for 30 minutes.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Analysis:
-
Take an aliquot of the cleaned extract for LC-MS/MS analysis.
-
Protocol 2: Ultrasonic-Assisted Solvent Extraction (UAE) for this compound in Clay Soil
This protocol is a general procedure based on principles of UAE for pesticides in soil.[4][16]
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Sample Preparation:
-
Weigh 10 g of homogenized, air-dried clay soil into a 50 mL glass centrifuge tube.
-
-
Extraction:
-
Add 20 mL of the extraction solvent (e.g., acetonitrile:1 N HCl, 9:1 v/v).
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes.
-
-
Separation:
-
Centrifuge the tube at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean collection vessel.
-
-
Repeated Extraction:
-
Repeat the extraction (steps 2 and 3) on the soil pellet with a fresh 20 mL aliquot of the extraction solvent.
-
Combine the supernatants.
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Concentration and Cleanup:
-
Concentrate the combined extracts under a gentle stream of nitrogen.
-
The extract may then be subjected to cleanup using SPE if necessary before LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for low recovery of this compound.
Caption: Modified QuEChERS workflow for clay soil analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of soil pH and soil water content on prosulfuron dissipation [agris.fao.org]
- 3. ijcmas.com [ijcmas.com]
- 4. researchgate.net [researchgate.net]
- 5. ars.usda.gov [ars.usda.gov]
- 6. Evaluation of accelerated solvent extraction (ASE) for analysis of pesticide residues in soil | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. weber.hu [weber.hu]
- 9. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a method based on accelerated solvent extraction and liquid chromatography/mass spectrometry for determination of arylphenoxypropionic herbicides in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. iris.unito.it [iris.unito.it]
- 13. Portico [access.portico.org]
- 14. kemolab.hr [kemolab.hr]
- 15. Comparison of solid phase extraction techniques for herbicides [agris.fao.org]
- 16. researchgate.net [researchgate.net]
Minimizing degradation of 8-Chloro Diclosulam in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Chloro Diclosulam in aqueous solutions. The information is designed to help you minimize degradation and ensure the stability of your compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the degradation of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is significantly influenced by the pH of the solution.
Q2: How does pH affect the stability of this compound?
Based on studies of the closely related compound diclosulam, this compound is expected to be least stable in alkaline (high pH) conditions, leading to faster degradation.[1] Its stability increases in neutral and acidic (low pH) conditions.[1] Alkaline hydrolysis is a common degradation pathway for many pesticides under high pH conditions.[2]
Q3: What is the expected half-life of this compound in aqueous solutions at different pH levels?
While specific data for this compound is limited, the half-life of diclosulam provides a strong indication of what to expect. The degradation of diclosulam follows first-order kinetics.[1]
Q4: Are there other factors that can affect the degradation of this compound?
Yes, other factors that can influence the degradation of herbicides in aqueous solutions include temperature and exposure to light (photodegradation).[3][4] Increased temperature can accelerate hydrolysis rates.[3] Exposure to sunlight or UV light can also lead to the breakdown of the compound.[5][6][7]
Q5: What are the likely degradation products of this compound?
The degradation of the related compound diclosulam in soil involves the formation of metabolites such as 5-hydroxy analogues and aminosulfonyl triazolopyrimidine (ASTP), ultimately leading to mineralization to CO2 and bound residues.[8] In aqueous solutions, hydrolysis of the sulfonamide bridge is a potential degradation pathway.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation of this compound in aqueous solutions.
| Issue | Potential Cause | Recommended Action |
| Rapid loss of this compound concentration in solution. | High pH of the aqueous solution. | Measure the pH of your solution. If it is alkaline (pH > 7), adjust to a neutral (pH ≈ 7) or acidic (pH < 7) range using appropriate buffers.[1] |
| Elevated storage or experimental temperature. | Store stock solutions and conduct experiments at controlled, lower temperatures where possible. Avoid unnecessary exposure to high temperatures.[3] | |
| Exposure to light. | Protect solutions from direct sunlight and UV light by using amber vials or storing them in the dark.[5][6][7] | |
| Inconsistent results between experimental replicates. | Variable pH across samples. | Ensure consistent pH across all your experimental samples by using buffered solutions. |
| Inconsistent temperature control. | Maintain a constant and controlled temperature for all experimental setups. | |
| Precipitation of this compound in the aqueous solution. | Poor solubility. | Verify the solubility of this compound in your specific aqueous medium. The use of co-solvents may be necessary, but their impact on stability should be evaluated. |
Quantitative Data Summary
The following table summarizes the dissipation kinetics of diclosulam, a compound structurally similar to this compound, in water at different pH levels. This data can be used as a reference for predicting the stability of this compound.
| pH | Concentration (µg/mL) | Half-life (t½) in days |
| 4.0 | 1.0 | 75.26 |
| 2.0 | 79.22 | |
| 7.0 | 1.0 | 64.05 |
| 2.0 | 70.01 | |
| 9.2 | 1.0 | 9.62 |
| 2.0 | 10.67 |
Data from a study on Diclosulam 84% WG.[1]
Experimental Protocols
Protocol for Determining the Stability of this compound in Aqueous Solutions
This protocol outlines a general procedure to assess the stability of this compound at different pH values.
1. Materials:
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This compound analytical standard
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HPLC-grade water
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Buffer solutions (pH 4, 7, and 9)
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HPLC-grade acetonitrile
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Volumetric flasks and pipettes
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HPLC system with a UV or MS detector
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C18 HPLC column
2. Preparation of Stock Solution:
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Accurately weigh a known amount of this compound analytical standard.
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Dissolve it in a suitable organic solvent (e.g., acetonitrile) to prepare a concentrated stock solution.
3. Preparation of Test Solutions:
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For each pH to be tested (e.g., 4, 7, and 9), prepare replicate aqueous solutions containing a known concentration of this compound (e.g., 1 µg/mL) by spiking the appropriate buffer with the stock solution.
-
Prepare control samples for each pH without the addition of this compound.
4. Incubation:
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Store the test solutions in a controlled environment, protected from light, at a constant temperature (e.g., 25°C).
5. Sampling and Analysis:
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Collect aliquots from each test solution at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).
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Analyze the concentration of this compound in each aliquot using a validated HPLC method. A typical method for the related compound diclosulam involves a C18 column and a mobile phase of acetonitrile and water.[5][8]
6. Data Analysis:
-
Plot the concentration of this compound versus time for each pH.
-
Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) at each pH.
Visualizations
Caption: Troubleshooting workflow for minimizing this compound degradation.
Caption: Key factors influencing the degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. apms.org [apms.org]
- 3. This compound | C13H9Cl3FN5O3S | CID 23303934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijcmas.com [ijcmas.com]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Addressing matrix effects in LC-MS/MS analysis of 8-Chloro Diclosulam
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 8-Chloro Diclosulam.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: In LC-MS/MS, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (this compound), leading to either a suppression or enhancement of its signal.[2][3] This interference can negatively impact the accuracy, precision, reproducibility, and sensitivity of the quantitative analysis.[2][4] Ion suppression is the more common form of matrix effect.[5]
Q2: Why is Electrospray Ionization (ESI) particularly susceptible to matrix effects?
A2: Electrospray Ionization (ESI) is more prone to matrix effects compared to other ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) because of its complex ionization mechanism.[6] The ESI process relies on the formation of charged droplets and the subsequent evaporation of solvent to produce gas-phase ions. Co-eluting matrix components can alter the physical properties of these droplets, such as surface tension and viscosity, which can hinder solvent evaporation and reduce the ionization efficiency of the analyte.[6]
Q3: What are the common sources of matrix effects when analyzing biological samples?
A3: The most significant sources of matrix effects in biological samples (e.g., plasma, serum, tissue) are phospholipids from cell membranes.[5] Other endogenous components like proteins, salts, and metabolites, or exogenous substances like anticoagulants and dosing vehicles, can also contribute to signal suppression or enhancement.[3][7]
Q4: How can I quantitatively assess the impact of matrix effects on my this compound analysis?
A4: The most widely accepted method for quantitatively assessing matrix effects is the post-extraction spike method.[5][7] This involves comparing the peak response of an analyte spiked into a blank matrix extract to the response of the analyte in a pure solvent. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).[7] For a robust method, the absolute MF should ideally be between 0.75 and 1.25.[3]
Troubleshooting Guide
Q5: My signal for this compound shows poor reproducibility and accuracy. Could this be a matrix effect?
A5: Yes, inconsistent signal intensity, poor accuracy, and lack of reproducibility are classic symptoms of matrix effects.[2][8] Because the composition and concentration of interfering compounds can vary from sample to sample, the degree of ion suppression or enhancement can also fluctuate, leading to unreliable quantitative results.[9] It is crucial to perform a systematic assessment to confirm and quantify the matrix effect.
Q6: I have confirmed significant ion suppression for this compound. What are the primary strategies to mitigate this issue?
A6: There are three primary strategies to address ion suppression:
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Optimize Sample Preparation: This is often the most effective approach.[1][5] Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or specialized phospholipid removal plates (e.g., HybridSPE) can efficiently remove interfering matrix components before injection.[5][10]
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Improve Chromatographic Separation: Modifying the LC method to better separate this compound from co-eluting matrix components can significantly reduce interference.[1][2] This can be achieved by adjusting the mobile phase composition, changing the gradient profile, or using a different column chemistry.[1]
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Compensate with an Internal Standard: Using a stable isotope-labeled (SIL) internal standard of this compound is a highly effective way to compensate for matrix effects.[1] The SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for a consistent analyte-to-internal standard ratio and more accurate quantification.[1][11]
Q7: Which sample preparation technique is most effective for a small molecule like this compound in a complex biological matrix?
A7: The choice of technique depends on the specific matrix and required sensitivity.
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Protein Precipitation (PPT): A simple and fast method, but it is often less clean and may not effectively remove phospholipids, which are a major cause of ion suppression.[5]
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Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. Optimizing the pH and solvent polarity is key for good recovery.[5]
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Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively binding the analyte to a sorbent while matrix components are washed away.[1] This is highly effective at removing salts and phospholipids and is often the preferred method for minimizing matrix effects.[1][10]
Q8: My stable isotope-labeled internal standard (SIL-IS) isn't fully compensating for the matrix effect. What could be wrong?
A8: While SIL-IS are excellent for compensation, issues can still arise.[11] If the internal standard does not perfectly co-elute with the analyte, they may be affected differently by a narrow region of ion suppression.[11] This can happen if there are slight chromatographic differences or if the analyte peak is very broad and partially falls into a suppression zone while the IS does not. Re-evaluating and optimizing the chromatographic conditions to ensure perfect co-elution is a critical step.[11] Additionally, extreme ion suppression can reduce the signal of both the analyte and the IS to a level where sensitivity and reproducibility are compromised, even if the ratio remains constant.[5] In such cases, improving the sample cleanup is necessary.
Data and Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 8-chloro-N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1][5][10]triazolo[1,5-c]pyrimidine-2-sulfonamide | [12][13] |
| Molecular Formula | C₁₃H₉Cl₃FN₅O₃S | [12][14] |
| Molecular Weight | 440.665 g/mol | [14] |
| Accurate Mass | 438.947572 Da | [12] |
Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Mitigation
| Technique | Principle | Effectiveness in Removing Phospholipids | Effectiveness in Removing Salts | Throughput |
| Protein Precipitation (PPT) | Protein removal via solvent-induced precipitation. | Low to Moderate | Low | High |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between aqueous and immiscible organic phases. | Moderate to High | High | Moderate |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by elution. | High | High | Moderate to High |
| HybridSPE®-Phospholipid | Combined protein precipitation and phospholipid removal via zirconium-coated silica. | Very High | Low | High |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol describes how to calculate the Matrix Factor (MF) to quantitatively determine the extent of ion suppression or enhancement.
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Prepare Three Sets of Samples:
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Set A (Neat Solution): Spike the analytical standard of this compound into the final mobile phase solvent to achieve a specific concentration (e.g., low, medium, and high QC levels).
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Set B (Post-Extraction Spike): Process at least six different lots of blank matrix (e.g., plasma) through the entire sample preparation procedure. After the final extraction step, spike the resulting blank extracts with the this compound standard to the same final concentrations as in Set A.
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Set C (Pre-Extraction Spike): Spike blank matrix with the this compound standard before starting the sample preparation procedure. This set is used to determine the overall recovery.
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LC-MS/MS Analysis: Analyze all three sets of samples under the same optimized LC-MS/MS conditions.
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Calculate the Matrix Factor (MF):
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Calculate the mean peak area for this compound from Set A (Mean Area_Neat) and Set B (Mean Area_Post-Spike).
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Use the following formula to determine the MF:
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MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
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-
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Interpret the Results:
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MF = 1: No significant matrix effect.
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MF < 1: Ion suppression is occurring.
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MF > 1: Ion enhancement is occurring.
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Calculate IS-Normalized MF (if using an Internal Standard):
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Calculate the MF for both the analyte and the internal standard separately.
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IS-Normalized MF = (MF_Analyte) / (MF_Internal_Standard)
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An IS-Normalized MF close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.[3]
-
Visualized Workflows
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Decision tree for selecting a sample preparation technique.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. providiongroup.com [providiongroup.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zefsci.com [zefsci.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 11. myadlm.org [myadlm.org]
- 12. This compound | C13H9Cl3FN5O3S | CID 23303934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Buy Online CAS Number 207801-50-1 - TRC - this compound | LGC Standards [lgcstandards.com]
- 14. cymitquimica.com [cymitquimica.com]
Technical Support Center: Overcoming Weed Resistance to Diclosulam Herbicides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating and combating weed resistance to Diclosulam herbicides. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Quick Links
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Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Diclosulam?
Diclosulam is a triazolopyrimidine sulfonanilide herbicide.[1] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By blocking the ALS enzyme, Diclosulam disrupts protein synthesis, leading to the cessation of growth and eventual death of susceptible weeds.[2]
Q2: What are the known mechanisms of weed resistance to Diclosulam and other ALS-inhibiting herbicides?
Weed resistance to ALS inhibitors like Diclosulam primarily occurs through two mechanisms:
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Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the ALS gene.[3][4][5] These mutations lead to alterations in the amino acid sequence of the ALS enzyme, which reduces the binding affinity of the herbicide to the enzyme. As a result, the enzyme remains functional even in the presence of the herbicide. Several point mutations at different positions within the ALS gene have been identified to confer resistance.[4][5]
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Non-Target-Site Resistance (NTSR): This mechanism does not involve any alteration of the target enzyme. Instead, it is based on other physiological processes that reduce the amount of active herbicide reaching the target site. The most common form of NTSR is enhanced herbicide metabolism, where resistant plants can more rapidly detoxify the herbicide into non-toxic compounds.[6]
Q3: How can I get a preliminary confirmation of Diclosulam resistance in my weed population?
A whole-plant bioassay is a reliable method for preliminary confirmation.[7] This involves growing suspected resistant and known susceptible weed populations from seed under controlled conditions and then treating them with a discriminating dose of Diclosulam. If the suspected population survives and grows, while the susceptible population dies, it is a strong indication of resistance. For more details, refer to the --INVALID-LINK-- protocol.
Q4: What is a dose-response assay and why is it important?
A dose-response assay is a quantitative method used to determine the level of herbicide resistance in a weed population.[8][9] It involves treating plants from both susceptible and suspected resistant populations with a range of herbicide doses. By comparing the dose required to cause a 50% reduction in growth (GR₅₀) between the two populations, a resistance index (RI) can be calculated (RI = GR₅₀ of resistant population / GR₅₀ of susceptible population). This provides a quantitative measure of the resistance level.[10]
Q5: Are there molecular methods to confirm target-site resistance to Diclosulam?
Yes, molecular techniques can be used to identify mutations in the ALS gene.[11][12] The most common method involves extracting DNA from the weed tissue, amplifying the ALS gene using the Polymerase Chain Reaction (PCR), and then sequencing the gene to identify any nucleotide changes that result in amino acid substitutions known to confer resistance.[13][14]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments on Diclosulam resistance.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent results in whole-plant bioassays. | 1. Genetic variability within the weed population. 2. Uneven herbicide application. 3. Environmental fluctuations in the greenhouse (light, temperature, humidity). 4. Variability in plant growth stage at the time of application.[15] | 1. Use a larger sample size of plants to account for variability. 2. Ensure the sprayer is properly calibrated to deliver a uniform spray volume. 3. Maintain and monitor stable environmental conditions in the greenhouse. 4. Treat all plants at a consistent and appropriate growth stage. |
| High mortality in the untreated control group. | 1. Disease or pest infestation. 2. Suboptimal growing conditions (e.g., overwatering, nutrient deficiency). 3. Contamination of soil or water with other phytotoxic substances. | 1. Scout for and manage any pests or diseases. 2. Optimize watering and fertilization regimes. 3. Use sterilized soil and purified water to rule out contamination.[16] |
| No clear dose-response relationship in the assay. | 1. The selected dose range is too high or too low. 2. The weed population has a very high level of resistance, and the highest dose used is not sufficient to cause significant injury. 3. Herbicide solution was not prepared correctly. | 1. Conduct a preliminary range-finding experiment with a wider range of doses. 2. If high resistance is suspected, extend the dose range to much higher concentrations. 3. Double-check all calculations and procedures for herbicide stock and working solution preparation. |
| Difficulty in amplifying the ALS gene via PCR. | 1. Poor quality or quantity of extracted DNA. 2. PCR inhibitors present in the DNA sample. 3. Suboptimal PCR conditions (annealing temperature, primer concentration, etc.). 4. Primers are not specific to the weed species being tested. | 1. Use a reliable DNA extraction protocol and quantify the DNA. 2. Include a DNA purification step to remove inhibitors. 3. Optimize the PCR conditions, particularly the annealing temperature. 4. Design or use primers that are validated for your specific weed species. |
| Failure to detect known resistance mutations in a confirmed resistant population. | 1. The resistance mechanism is not target-site based (i.e., it is NTSR). 2. The mutation is in a region of the ALS gene not covered by the primers used for sequencing. | 1. Investigate NTSR mechanisms, such as enhanced metabolism, using a --INVALID-LINK--. 2. Design additional primers to sequence the entire coding region of the ALS gene. |
Experimental Protocols
Whole-Plant Bioassay for Diclosulam Resistance Confirmation
Objective: To qualitatively determine if a weed population is resistant to Diclosulam.
Materials:
-
Seeds from the suspected resistant weed population and a known susceptible population.
-
Pots (10 cm diameter) filled with a sterile potting mix.
-
Growth chamber or greenhouse with controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Commercial formulation of Diclosulam.
-
Laboratory sprayer calibrated to deliver a consistent volume.
-
Deionized water.
-
Surfactant (if recommended on the herbicide label).
Methodology:
-
Seed Germination: Sow seeds of both the suspected resistant and susceptible populations in separate pots. Water as needed and allow the seedlings to emerge and grow.
-
Plant Growth: Once the seedlings have emerged, thin them to a uniform number per pot (e.g., 4-5 plants). Allow the plants to grow to the 2-4 true leaf stage.[17]
-
Herbicide Preparation: Prepare a discriminating dose of Diclosulam. This is typically the recommended field application rate. For example, if the field rate is 26 g a.i./ha, prepare a solution that will deliver this rate based on your sprayer's calibration.[18] Include any recommended adjuvants.
-
Herbicide Application: Treat the plants with the prepared Diclosulam solution using the laboratory sprayer. Ensure even coverage. Leave a set of pots for each population untreated as a control.
-
Evaluation: Place the treated and control pots back in the growth chamber or greenhouse. Observe the plants regularly for signs of herbicide injury. After 21 days, visually assess the plants for survival and biomass reduction compared to the untreated controls.
-
Interpretation: If the susceptible population shows significant injury or mortality while the suspected resistant population survives and shows little to no injury, resistance is confirmed.
Dose-Response Assay for Quantifying Diclosulam Resistance
Objective: To determine the level of resistance to Diclosulam in a weed population.
Materials:
-
Same as for the whole-plant bioassay.
Methodology:
-
Plant Preparation: Grow plants from the resistant and susceptible populations as described in the whole-plant bioassay protocol.
-
Dose Selection: Select a range of Diclosulam doses that will provide a graded response from no effect to complete mortality in the susceptible population. A typical range might be 0, 1/8, 1/4, 1/2, 1, 2, 4, and 8 times the recommended field rate. A wider and higher range will be needed for the resistant population.
-
Herbicide Application: Treat a set of pots for each population with each of the selected doses. Include an untreated control for each population.
-
Data Collection: After 21 days, harvest the above-ground biomass of all plants in each pot. Dry the biomass in an oven at 60°C for 72 hours and then record the dry weight.
-
Data Analysis:
-
For each dose, calculate the average dry weight per plant.
-
Express the dry weight at each dose as a percentage of the untreated control for that population.
-
Use a statistical software package to fit a non-linear regression model (e.g., a four-parameter log-logistic model) to the data for each population.
-
From the fitted curves, determine the GR₅₀ value (the herbicide dose that causes a 50% reduction in plant growth) for both the susceptible and resistant populations.
-
Calculate the Resistance Index (RI) as: RI = GR₅₀ (Resistant) / GR₅₀ (Susceptible).
-
Protocol for Identification of Target-Site Mutations in the ALS Gene
Objective: To identify single nucleotide polymorphisms (SNPs) in the ALS gene that confer resistance to Diclosulam.
Materials:
-
Fresh leaf tissue from resistant and susceptible plants.
-
DNA extraction kit.
-
PCR primers designed to amplify the ALS gene of the target weed species.
-
PCR reagents (Taq polymerase, dNTPs, buffer).
-
Thermal cycler.
-
Gel electrophoresis equipment.
-
DNA sequencing service.
-
Bioinformatics software for sequence alignment.
Methodology:
-
DNA Extraction: Extract genomic DNA from the leaf tissue of individual resistant and susceptible plants using a commercial kit or a standard CTAB protocol.
-
PCR Amplification: Amplify the ALS gene using PCR. A typical PCR program would be: initial denaturation at 94°C for 3 minutes, followed by 35-40 cycles of 94°C for 30 seconds, 55-60°C (primer-dependent) for 30 seconds, and 72°C for 1-2 minutes, with a final extension at 72°C for 10 minutes.[14]
-
Verification of Amplification: Run the PCR products on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.
-
DNA Sequencing: Send the purified PCR products to a sequencing facility.
-
Sequence Analysis: Align the DNA sequences from the resistant and susceptible plants using bioinformatics software (e.g., BLAST, ClustalW). Compare the sequences to identify any nucleotide differences that result in amino acid substitutions at known resistance-conferring positions (e.g., Pro-197, Asp-376, Trp-574).
Protocol for Diclosulam Metabolism Analysis using LC-MS/MS
Objective: To determine if enhanced metabolism is the mechanism of resistance to Diclosulam.
Materials:
-
Resistant and susceptible weed plants at the 2-4 leaf stage.
-
Diclosulam solution.
-
Liquid nitrogen.
-
Extraction solvent (e.g., acetonitrile/water mixture).
-
Solid-phase extraction (SPE) cartridges for sample cleanup.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[19][20]
-
Diclosulam analytical standard.
Methodology:
-
Herbicide Treatment: Treat both resistant and susceptible plants with a sub-lethal dose of Diclosulam.
-
Sample Collection: At various time points after treatment (e.g., 0, 6, 12, 24, 48 hours), harvest the treated leaves and immediately freeze them in liquid nitrogen to stop all metabolic processes.[21]
-
Extraction: Grind the frozen tissue to a fine powder and extract the metabolites using the appropriate solvent.
-
Sample Cleanup: Pass the crude extract through an SPE cartridge to remove interfering compounds.[20]
-
LC-MS/MS Analysis: Analyze the cleaned-up extracts using an LC-MS/MS system. Develop a method to separate and quantify the parent Diclosulam molecule and any potential metabolites.[22]
-
Data Analysis: Compare the rate of Diclosulam disappearance and the formation of metabolites over time between the resistant and susceptible plants. A significantly faster rate of metabolism in the resistant plants is indicative of NTSR.
Quantitative Data Summary
The following tables summarize quantitative data related to Diclosulam efficacy and resistance.
Table 1: Efficacy of Diclosulam on Various Weed Species
| Weed Species | Application Rate (g a.i./ha) | Control Efficacy (%) | Reference |
| Amaranthus retroflexus | 18.75 (PRE) | 52-56 | [23] |
| Amaranthus retroflexus | 37.5 (PRE) | 81-88 | [23] |
| Chenopodium album | 11.25 (POST) | 33-67 | [23] |
| Chenopodium album | 37.5 (PRE) | 100 | [23] |
| Echinochloa crus-galli | 37.5 (PRE) | 69-78 | [23] |
| Broadleaf Weeds (general) | 22-26 | >90 | [18] |
| Grassy Weeds (general) | 22-26 | >85 | [18] |
PRE: Pre-emergence, POST: Post-emergence
Table 2: Documented Resistance Levels to ALS Inhibitors in Various Weed Species
| Weed Species | Herbicide | Resistance Index (RI) | Mechanism | Reference |
| Monochoria vaginalis | Penoxsulam | 11.0 - 13.9 | TSR | [10] |
| Monochoria vaginalis | Bensulfuron-methyl | 15.6 - 21.0 | TSR | [10] |
| Avena fatua | Pinoxaden | >20 | TSR | [24] |
| Avena fatua | Mesosulfuron | >87 | TSR | [24] |
| Avena fatua | Pyroxsulam | >161 | TSR | [24] |
Note: Data for Diclosulam resistance indices are limited in publicly available literature. The data presented are for other ALS-inhibiting herbicides and serve as an example of the range of resistance levels that can be expected.
Signaling Pathways and Logical Relationships
Generalized Signaling Pathway for ALS-Inhibitor Herbicide Action and Resistance
The following diagram illustrates the general mechanism of action of ALS-inhibiting herbicides like Diclosulam and the primary mechanisms of resistance.
Caption: Mechanism of Diclosulam and pathways to resistance.
Experimental Workflow for Investigating Diclosulam Resistance
This diagram outlines a logical workflow for researchers investigating suspected cases of Diclosulam resistance.
Caption: Workflow for Diclosulam resistance investigation.
References
- 1. Diclosulam (Ref: XDE 564) [sitem.herts.ac.uk]
- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 3. Plant resistance to acetolactate synthase-inhibiting herbicides - Advances in Weed Science [awsjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. croplife.org.au [croplife.org.au]
- 7. researchgate.net [researchgate.net]
- 8. Dose-response curve to soil applied herbicides and susceptibility evaluation of different amaranthus species using model identity - Advances in Weed Science [awsjournal.org]
- 9. isws.org.in [isws.org.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A PCR plus restriction enzyme-based technique for detecting target-enzyme mutations at position Pro-106 in glyphosate-resistant Lolium perenne - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. leafrootfruit.substack.com [leafrootfruit.substack.com]
- 17. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 18. isws.org.in [isws.org.in]
- 19. agilent.com [agilent.com]
- 20. fs.usda.gov [fs.usda.gov]
- 21. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. wssa.net [wssa.net]
Stability of 8-Chloro Diclosulam under different pH and temperature conditions
Disclaimer: The following information pertains to the herbicide Diclosulam. No specific stability data for 8-Chloro Diclosulam was found in publicly available scientific literature. This guide is provided for research and informational purposes only.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Diclosulam under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Diclosulam in aqueous solutions?
A1: Diclosulam is a sulfonamide herbicide that exhibits pH-dependent stability in aqueous solutions. It is most stable in acidic to neutral conditions and undergoes more rapid degradation under alkaline conditions.
Q2: How does pH affect the stability of Diclosulam?
A2: The rate of hydrolysis of Diclosulam is significantly influenced by pH. It is relatively stable in acidic and neutral environments, but its degradation accelerates in alkaline solutions (pH 9 and above)[1][2]. This is a critical factor to consider when preparing and storing stock solutions or designing experiments.
Q3: What is the effect of temperature on Diclosulam stability?
A3: While specific temperature-dependent degradation kinetics in aqueous solutions are not extensively detailed in the provided search results, decomposition is generally expected to increase with higher temperatures[3]. Soil metabolism studies, which are influenced by temperature, have been conducted at temperatures such as 20°C and 25°C[4]. It is advisable to store Diclosulam solutions at refrigerated temperatures (2-10°C) to minimize degradation[5].
Q4: What are the known degradation products of Diclosulam?
A4: In soil, the metabolism of diclosulam can lead to the formation of several products, including the 5-hydroxy analogue of diclosulam (5-OH-diclosulam) and aminosulfonyl triazolopyrimidine (ASTP)[4]. Under thermal decomposition, it can produce carbon monoxide, carbon dioxide, hydrogen chloride, nitrogen oxides, and sulfur oxides[3].
Q5: What analytical methods are suitable for monitoring the stability of Diclosulam?
A5: High-Performance Liquid Chromatography (HPLC) with UV-VIS or mass spectrometry (MS) detection is a common and effective method for quantifying Diclosulam and its degradation products[1][6][7]. Gas chromatography (GC) with mass selective detection (GC/MSD) can also be used after a derivatization step[8].
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Rapid loss of Diclosulam concentration in solution. | High pH of the solvent or buffer: Diclosulam degrades faster in alkaline conditions. | - Verify the pH of your solution. If it is above 7, consider adjusting to a neutral or slightly acidic pH if your experimental design allows. - Use freshly prepared solutions for your experiments. |
| Elevated storage temperature: Higher temperatures accelerate chemical degradation. | - Store stock solutions and experimental samples at refrigerated temperatures (2-10°C) and protect from light[5]. | |
| Photodegradation: Exposure to light can contribute to the degradation of photosensitive compounds. | - Store solutions in amber vials or protect them from light. | |
| Inconsistent analytical results. | Improper sample preparation: Incomplete extraction or interference from the sample matrix can lead to variability. | - Review and optimize your sample extraction procedure. Ensure complete dissolution and consider a solid-phase extraction (SPE) cleanup step[9]. |
| Instrumental variability: Fluctuations in detector response or column performance. | - Run a system suitability test before your sample analysis. - Include internal standards in your analytical method to correct for variations[8]. | |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | - Attempt to identify the unknown peaks using mass spectrometry. - Compare the chromatograms of fresh and aged samples to distinguish between impurities and degradation products. |
Data on Diclosulam Stability
Table 1: Half-life of Diclosulam in Water at Different pH Levels
| pH | Half-life (Days) |
| 4.0 | 75.26–79.22[2] |
| 7.0 | 64.05–70.01[2] |
| 9.2 | 9.62–10.67[2] |
Table 2: Half-life of Diclosulam in Different Soil Types (Laboratory Conditions)
| Soil Type | pH | Half-life (Days) |
| Black Soil | 8.14 | 28.67–29.51[10][11] |
| Coastal Saline Soil | 7.92 | 30.41–34.21[10][11] |
| New Alluvial Soil | 6.85 | 40.68–43.63[10][11] |
| Red & Lateritic Soil | 5.56 | 35.42–40.14[10][11] |
Experimental Protocols
Protocol 1: Determination of Diclosulam Stability in Aqueous Solutions
This protocol outlines a general procedure for assessing the hydrolytic stability of Diclosulam at different pH and temperature conditions.
-
Preparation of Buffer Solutions: Prepare aqueous buffer solutions at the desired pH levels (e.g., pH 4, 7, and 9).
-
Preparation of Diclosulam Stock Solution: Prepare a concentrated stock solution of Diclosulam in a suitable organic solvent (e.g., acetonitrile or acetone)[6][7].
-
Sample Incubation:
-
Add a small aliquot of the Diclosulam stock solution to each buffer solution to achieve the desired final concentration.
-
Divide each solution into separate, sealed vials for each time point and temperature condition to be tested.
-
Incubate the vials at the desired temperatures in the dark to prevent photodegradation.
-
-
Sample Collection: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30 days), remove one vial from each pH and temperature condition.
-
Sample Analysis:
-
Directly analyze the aqueous samples using a validated HPLC method.
-
The mobile phase can consist of a mixture of acetonitrile and 0.1% ortho-phosphoric acid in water[6].
-
Use a C18 reverse-phase column for separation.
-
Detect Diclosulam using a UV-VIS detector at an appropriate wavelength (e.g., 204 nm) or a mass spectrometer[6].
-
-
Data Analysis: Plot the concentration of Diclosulam versus time for each condition. Calculate the degradation rate constant and the half-life (t½) using first-order kinetics.
Visualizations
Caption: Workflow for a Diclosulam stability study.
Caption: Troubleshooting decision tree for Diclosulam degradation.
References
- 1. Diclosulam | 145701-21-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. corteva.in [corteva.in]
- 4. Aerobic metabolism of diclosulam on U.S. and South American soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 6. ijcmas.com [ijcmas.com]
- 7. ijcmas.com [ijcmas.com]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. cropandweed.com [cropandweed.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
Reducing ion suppression for 8-Chloro Diclosulam in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression during the analysis of 8-Chloro Diclosulam in complex matrices using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting matrix components.[1][2][3] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced method reproducibility.[4] Complex matrices such as plasma, urine, and soil are particularly prone to causing significant ion suppression.[5]
Q2: What are the common sources of ion suppression in complex matrices?
Common sources of ion suppression include salts, phospholipids from biological membranes, proteins, and other endogenous matrix components that are co-extracted with the analyte.[5][6] These components can compete with this compound for ionization in the MS source, alter the droplet formation and evaporation process in electrospray ionization (ESI), or change the physical properties of the sample solution.[2][6]
Q3: How can I determine if ion suppression is affecting my this compound analysis?
A common method to assess ion suppression is the post-extraction spike method.[7] This involves comparing the signal response of this compound in a neat solvent to its response when spiked into a blank matrix extract that has undergone the entire sample preparation procedure. A lower signal in the matrix extract indicates the presence of ion suppression.[7]
Q4: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) better for analyzing this compound to minimize ion suppression?
ESI is generally more susceptible to ion suppression than APCI, especially for compounds analyzed in complex biological matrices.[2][8][9] APCI, being a gas-phase ionization technique, is less affected by non-volatile matrix components.[9][10] Therefore, if significant ion suppression is observed with ESI, switching to APCI could be a viable strategy, provided this compound can be efficiently ionized by APCI.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and reducing ion suppression for this compound analysis.
Step 1: Optimize Sample Preparation
Effective sample preparation is the most critical step in minimizing matrix effects.[3][5] The goal is to selectively extract this compound while removing as many interfering matrix components as possible.
Problem: Low recovery and significant ion suppression.
Solutions:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. For sulfonamides like this compound, reversed-phase (C18) or ion-exchange cartridges can be employed.[1][11]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH of the aqueous sample to ensure this compound is in its neutral form, enhancing its partitioning into an immiscible organic solvent.[12]
-
Protein Precipitation (PPT): For plasma or serum samples, protein precipitation with acetonitrile or methanol is a quick and simple way to remove the majority of proteins.[6][13] However, this method may not remove other interfering components like phospholipids, so further cleanup might be necessary.[5]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food matrices, the QuEChERS method can be adapted for the extraction of sulfonamides from various complex samples.[2][14][15]
Quantitative Data on Sample Preparation Techniques for Sulfonamides:
| Sample Preparation Technique | Matrix | Analyte Class | Average Recovery (%) | Reference |
| Solid-Phase Extraction | Serum | Sulfonamides | 91.5 - 102.1 | [1] |
| QuEChERS | Forage Grasses | Sulfonamides | 72.3 - 116.9 | [2] |
| QuEChERS | Chicken Muscle | Sulfonamides | 76.8 - 95.2 | [14] |
| QuEChERS | Bovine Liver | Sulfonamides | 53 - 93 | [15] |
| Protein Precipitation | Plasma | General Drugs | Variable | [13][16] |
Step 2: Optimize Chromatographic Conditions
Good chromatographic separation is key to resolving this compound from co-eluting matrix components.
Problem: Analyte peak co-elutes with matrix interferences.
Solutions:
-
Column Selection: Utilize a high-efficiency column, such as a sub-2 µm particle size or core-shell column, to improve peak resolution. A C18 stationary phase is commonly used for sulfonamide analysis.
-
Mobile Phase Optimization: Adjusting the mobile phase composition, including the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase pH, can significantly alter selectivity and retention. The use of mobile phase additives like formic acid or ammonium formate can improve peak shape and ionization efficiency.[17]
-
Gradient Elution: Employ a gradient elution program to effectively separate early-eluting polar interferences from the more retained this compound.
Step 3: Employ a Stable Isotope-Labeled Internal Standard (SIL-IS)
Using a SIL-IS is a highly effective way to compensate for ion suppression.
Problem: Inaccurate and imprecise quantification due to variable ion suppression.
Solution:
-
A SIL-IS for this compound will have nearly identical chemical and physical properties and will co-elute with the analyte.[18][19][20][21] Consequently, it will experience the same degree of ion suppression, allowing for accurate correction of the analyte signal.[21][22][23] While deuterium-labeled standards are common, 13C or 15N labeled standards often exhibit closer co-elution with the native analyte.[20][23]
Step 4: Dilute the Sample Extract
A simple yet effective method to reduce the concentration of interfering matrix components.[8]
Problem: Overwhelming matrix effects that are difficult to eliminate with sample preparation alone.
Solution:
-
Diluting the final sample extract with the initial mobile phase can significantly reduce the concentration of matrix components entering the mass spectrometer, thereby lessening their impact on the ionization of this compound.[8][24] However, this approach may also reduce the analyte concentration, potentially impacting the limit of quantitation.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Water
This protocol is adapted from a method for the parent compound, Diclosulam.[11]
-
Column Conditioning: Condition a C18 SPE cartridge with 5 mL of acetonitrile followed by 5 mL of 0.01 N hydrochloric acid.
-
Sample Loading: Acidify the water sample and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a solution of 40% acetonitrile in 0.01 N hydrochloric acid to remove polar interferences.
-
Elution: Elute the retained this compound with an appropriate organic solvent like acetonitrile or methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Protocol 2: QuEChERS-based Extraction for Sulfonamides from a Complex Matrix
This protocol is a general representation of the QuEChERS workflow.[2][14][15]
-
Sample Hydration (if necessary): For dry matrices, add a specific amount of water to rehydrate the sample.
-
Extraction: Homogenize the sample and extract with acetonitrile (often with 1% acetic acid).
-
Salting Out: Add a salt mixture (e.g., anhydrous MgSO₄ and NaCl) to induce phase separation.
-
Centrifugation: Centrifuge the sample to separate the acetonitrile layer from the aqueous and solid phases.
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a tube containing a d-SPE sorbent (e.g., PSA, C18, GCB) to remove specific interferences.
-
Centrifugation and Analysis: Centrifuge the d-SPE tube and inject the supernatant into the LC-MS/MS system.
Visualizations
References
- 1. Determination of sulfonamides in serum by on-line solid-phase extraction coupled to liquid chromatography with photoinduced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chemistryjournal.in [chemistryjournal.in]
- 7. researchgate.net [researchgate.net]
- 8. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. shimadzu.com [shimadzu.com]
- 12. lcms.cz [lcms.cz]
- 13. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. crimsonpublishers.com [crimsonpublishers.com]
- 21. waters.com [waters.com]
- 22. lcms.cz [lcms.cz]
- 23. crimsonpublishers.com [crimsonpublishers.com]
- 24. Rapid and sensitive dilute-and-shoot analysis using LC-MS-MS for identification of multi-class psychoactive substances in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor recovery of 8-Chloro Diclosulam during sample preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor recovery of 8-Chloro Diclosulam during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor or inconsistent recovery of this compound?
Poor recovery is a frequent issue in the analysis of sulfonamide herbicides like this compound. The primary causes include:
-
pH-Dependent Instability: Diclosulam is significantly less stable in alkaline conditions (pH > 7), which can lead to degradation during extraction and storage.[1] Maintaining an acidic or neutral environment is crucial.
-
Inefficient Extraction: The choice of extraction solvent and the use of additives can dramatically impact efficiency. Acidified organic solvents are often required to ensure the analyte is in a neutral form for effective extraction.[2]
-
Matrix Effects: Complex sample matrices (e.g., soil, plant tissue) can interfere with extraction or cause signal suppression or enhancement during analysis, particularly with LC-MS/MS.[3][4]
-
Analyte Adsorption: this compound can adsorb to glass or plastic surfaces, especially if the sample or solvent is not acidified.
-
Chelation with Metal Ions: Sulfonamides can chelate with divalent metal ions. The use of magnesium sulfate (MgSO₄), a common drying agent in QuEChERS methods, can lead to the formation of chelation structures and reduce recovery.[4]
Q2: How does pH affect the stability and extraction of this compound?
The pH of the sample and extraction solvent is one of the most critical factors. Diclosulam's stability is lowest at alkaline pH, with studies showing a half-life of only 9-11 days at pH 9.2, compared to 64-79 days at neutral or acidic pH.[1] To ensure optimal recovery, samples should be acidified prior to and during extraction. Most successful protocols utilize an acidic extraction medium, such as acetonitrile with 1 N HCl or 1% formic acid.[2][5] Acidification neutralizes the molecule, increasing its affinity for organic solvents and improving extraction efficiency.
Caption: The influence of pH on analyte stability and recovery.
Q3: I am using a QuEChERS method and getting low recovery. What should I change?
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used but may require modification for acidic herbicides like this compound.[5][6]
-
Use an Acidified Solvent: Perform the initial extraction with acetonitrile containing an acid, such as 1% formic acid.[5]
-
Avoid Magnesium Sulfate (MgSO₄): During the salting-out step, replace anhydrous MgSO₄ with anhydrous sodium sulfate (Na₂SO₄). Studies on other sulfonamides show that Mg²⁺ ions can chelate with the analyte, significantly reducing recovery, whereas Na⁺ ions do not pose this problem.[4]
-
Optimize d-SPE Sorbents: The cleanup step using dispersive solid-phase extraction (d-SPE) is critical.
-
PSA (Primary Secondary Amine): Use PSA sparingly or with caution. While it effectively removes organic acids, it can also adsorb acidic herbicides.
-
C18: This is effective for removing non-polar interferences.
-
GCB (Graphitized Carbon Black): GCB can remove pigments but may also adsorb planar molecules like this compound. Its use should be carefully evaluated.
-
Q4: Which cleanup technique is better for this compound: Solid-Phase Extraction (SPE) or dispersive-SPE (d-SPE)?
Both techniques can be effective, but the choice depends on the matrix complexity and desired cleanliness of the final extract.
| Feature | Solid-Phase Extraction (SPE) | Dispersive-SPE (d-SPE / QuEChERS) |
| Selectivity | High. Sorbent and solvent conditions can be finely tuned. | Moderate. Relies on bulk sorbent interaction. |
| Cleanup Power | Excellent for complex matrices.[7][8] | Good, but may be insufficient for highly complex matrices. |
| Time/Labor | More time-consuming and labor-intensive per sample. | Very fast and requires minimal labor.[6] |
| Solvent Usage | Moderate. | Low. |
| Recommendation | Ideal for achieving very low detection limits or when analyzing difficult matrices. A C18 SPE column is commonly used.[7] | Excellent for high-throughput screening of less complex matrices. |
Q5: Is derivatization required for the analysis of this compound?
The need for derivatization depends on the analytical instrument.
-
Gas Chromatography (GC): Yes. Derivatization is often necessary to increase the volatility and thermal stability of the analyte for GC analysis. A common method involves converting diclosulam to its ethyl derivative (N-ethyl-diclosulam) using iodoethane and triethylamine.[7][8]
-
Liquid Chromatography (LC): No. Derivatization is generally not required for LC-MS/MS analysis, which is the preferred modern technique due to its high sensitivity and selectivity for this class of compounds.[3][9]
Troubleshooting Guide for Low Recovery
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery in all samples | pH Instability: Sample or solvent pH is neutral or alkaline, causing analyte degradation.[1] | Acidify the sample and extraction solvent (e.g., with formic acid or HCl).[2][5] |
| Inefficient Extraction: Solvent is not optimal for the analyte. | Use acidified acetonitrile as the extraction solvent.[2] | |
| Chelation: Use of MgSO₄ in the QuEChERS method is chelating the analyte.[4] | Replace anhydrous MgSO₄ with anhydrous Na₂SO₄.[4] | |
| Inconsistent or erratic recovery | Matrix Effects: Co-extracted matrix components are suppressing or enhancing the analyte signal in the detector.[3] | Improve the cleanup step (e.g., use SPE). Prepare matrix-matched calibration standards to compensate for the effect. |
| Analyte Adsorption: The compound is sticking to container walls or instrument components. | Use silanized glassware. Add a small amount of acid to all solvents and final extracts. | |
| No analyte detected | Complete Degradation: Sample was stored for an extended period under improper conditions (e.g., alkaline pH, room temperature). | Ensure samples are stored frozen and processed in an acidic environment.[1] |
| Incorrect Analytical Method: The analytical method (e.g., GC without derivatization) is not suitable. | For GC, ensure proper derivatization.[7] For LC-MS/MS, optimize ionization parameters. |
Key Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from established environmental chemistry methods and is suitable for water samples or liquid extracts.[7]
-
Sample Acidification: Add 1.0 N HCl to the water sample (e.g., 500 mL) to adjust the pH to acidic conditions.
-
SPE Column Conditioning:
-
Place a C18 SPE column on a vacuum manifold.
-
Rinse the column with 5 mL of acetonitrile.
-
Condition the column with 5 mL of 0.01 N HCl. Do not allow the column bed to go dry.
-
-
Sample Loading:
-
Transfer the acidified sample to a reservoir attached to the SPE column.
-
Pull the sample through the column at a flow rate of approximately 4 mL/min.
-
-
Column Rinsing:
-
Rinse the column with 5 mL of 40% acetonitrile in 0.01 N HCl to remove interferences.
-
Dry the column under vacuum for 10 minutes.
-
-
Elution:
-
Elute the this compound from the column with 8 mL of acetonitrile.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40-60 °C.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile/water) for LC-MS/MS analysis.
-
Caption: Workflow for Solid-Phase Extraction (SPE) cleanup.
Protocol 2: Modified QuEChERS for Soil and Plant Matrices
This protocol is a modified version of the standard QuEChERS method, optimized for acidic sulfonamide herbicides.[2][4][5]
-
Sample Hydration & Spiking:
-
Weigh 5-10 g of homogenized sample into a 50 mL centrifuge tube.
-
For dry samples (e.g., soil), add an appropriate amount of water and let stand for 30 minutes.
-
If required, add internal standards and spike solutions at this stage.
-
-
Extraction:
-
Add 10 mL of 1% formic acid in acetonitrile.
-
Vortex or shake vigorously for 1 minute.
-
-
Salting-Out:
-
Add 4 g of anhydrous sodium sulfate (Na₂SO₄) and 1 g of sodium chloride (NaCl).
-
Shake vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the tube at ≥3000 xg for 5 minutes.
-
-
Dispersive-SPE Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube.
-
The tube should contain 50 mg of C18 sorbent and 150 mg of anhydrous Na₂SO₄.
-
Vortex for 30 seconds.
-
-
Final Centrifugation & Analysis:
-
Centrifuge at high speed (e.g., 10,000 xg) for 2 minutes.
-
Transfer the final extract into an autosampler vial for LC-MS/MS analysis.
-
Caption: Modified QuEChERS workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcmas.com [ijcmas.com]
- 3. Routine determination of sulfonylurea, imidazolinone, and sulfonamide herbicides at nanogram-per-liter concentrations by solid-phase extraction and liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Immunoassay for 8-Chloro Diclosulam: A Comparative Guide to Antibody Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of antibody cross-reactivity for a hypothetical immunoassay designed for the detection of 8-Chloro Diclosulam. The data presented is illustrative and based on typical cross-reactivity profiles observed for immunoassays of structurally related triazolopyrimidine sulfonamide herbicides. This document aims to offer insights into the potential performance of such an assay and to provide detailed experimental protocols for assessing antibody specificity.
Performance Comparison: Antibody Cross-Reactivity
The specificity of an immunoassay is determined by the cross-reactivity of the antibody with non-target compounds that are structurally similar to the target analyte. In the context of an this compound immunoassay, it is crucial to evaluate the potential for cross-reactivity with other triazolopyrimidine sulfonamide herbicides and related metabolites.
The following table summarizes the hypothetical cross-reactivity of a competitive ELISA for this compound with other relevant compounds. The cross-reactivity is calculated as:
(IC50 of this compound / IC50 of competing compound) x 100%
| Compound | Chemical Structure | CAS Number | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | C13H9Cl3FN5O3S | 207801-50-1 | 0.5 | 100 |
| Diclosulam | C13H10Cl2FN5O3S | 145701-21-9 | 2.5 | 20 |
| Metosulam | C14H13Cl2N5O4S | 139528-85-1 | 10.0 | 5 |
| Florasulam | C12H8F3N5O3S | 145701-23-1 | 50.0 | 1 |
| Cloransulam-methyl | C15H13ClFN5O5S | 147150-35-4 | >100 | <0.5 |
Note: The IC50 and cross-reactivity values presented in this table are hypothetical and intended for illustrative purposes. Actual values would need to be determined experimentally.
Experimental Protocols
A detailed methodology for determining the cross-reactivity of an antibody in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) format is provided below.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol outlines the steps for a direct competitive ELISA to determine the cross-reactivity of an antibody against this compound with other structurally related compounds.
1. Materials and Reagents:
-
Microtiter plates (96-well, high protein-binding capacity)
-
This compound standard
-
Potential cross-reacting compounds (e.g., Diclosulam, Metosulam, Florasulam, Cloransulam-methyl)
-
Anti-8-Chloro Diclosulam antibody (specific for the target analyte)
-
Coating antigen (e.g., this compound conjugated to a carrier protein like BSA)
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
-
Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution (e.g., 2 M H2SO4)
-
Microplate reader
2. Plate Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted coating antigen to each well of the microtiter plate.
-
Cover the plate and incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
3. Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
4. Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reacting compound in PBS.
-
In separate tubes, mix 50 µL of each standard/competitor dilution with 50 µL of the diluted anti-8-Chloro Diclosulam antibody.
-
Incubate the mixtures for 30 minutes at room temperature.
-
Add 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells of the coated and blocked microtiter plate.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with Wash Buffer.
5. Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with Wash Buffer.
6. Substrate Development and Measurement:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
7. Data Analysis:
-
Plot the absorbance values against the logarithm of the analyte concentration for the this compound standard and each of the tested compounds.
-
Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for each compound from its respective inhibition curve.
-
Calculate the percent cross-reactivity for each compound using the formula mentioned above.
Visualizations
Cross-Reactivity of the Anti-8-Chloro Diclosulam Antibody
Caption: Antibody binding affinity and cross-reactivity.
Experimental Workflow for Competitive ELISA
Caption: Workflow for determining cross-reactivity.
HPLC vs. GC for 8-Chloro Diclosulam Analysis: A Performance Comparison
For researchers, scientists, and professionals in drug development, selecting the optimal analytical technique is paramount for accurate and reliable quantification of compounds. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of 8-Chloro Diclosulam, a chlorinated derivative of the sulfonylurea herbicide Diclosulam. This comparison is supported by experimental data from established analytical methods.
Overview of Analytical Approaches
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of sulfonylurea herbicides due to their low volatility and thermal lability.[1][2][3] Conversely, Gas Chromatography (GC) is generally not suitable for the direct analysis of these compounds. The inherent lack of volatility and thermal stability of sulfonylureas, including Diclosulam and its derivatives, necessitates a chemical derivatization step to convert them into more volatile and thermally stable analogs suitable for GC analysis.[4][5]
Performance Data Summary
The following table summarizes the key performance parameters for the analysis of Diclosulam and its derivatives using HPLC and GC-MS. It is important to note that the GC-MS data pertains to the analysis of derivatized Diclosulam, as direct analysis is not feasible.
| Performance Parameter | HPLC | GC-MS (with Derivatization) |
| Analyte Form | Native this compound | Derivatized (e.g., ethylated) |
| Limit of Quantitation (LOQ) | 0.05 µg/g (in soil)[6] | 1.0 ng/g (in soil)[4] |
| Linearity (Range) | 0.1 to 20 µg/mL[7] | 1.0 to 120 ng/g[4] |
| Typical Retention Time | 3.2 ± 0.4 min to 5.36 ± 0.20 min[6][8] | Dependent on derivative and method |
| Sample Throughput | Generally higher due to no derivatization | Lower due to additional derivatization step |
| Method Complexity | Simpler, direct analysis | More complex due to derivatization |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A common approach for the analysis of Diclosulam in various matrices is Reverse-Phase HPLC with UV detection.
Sample Preparation: Samples (e.g., soil, water) are typically extracted using an organic solvent such as acetonitrile, often acidified.[7] The extract may undergo a clean-up step, for example, using solid-phase extraction (SPE) to remove interfering matrix components.[6]
Chromatographic Conditions:
-
Instrument: Hewlett Packard HPLC (series 1100) or similar.[7]
-
Column: Lichrosphere RP-18 (250mm × 4mm i.d.) or Thermo C18 (250 mm X 4.6 mm).[6][7]
-
Mobile Phase: A mixture of acetonitrile and 0.1% ortho-phosphoric acid in water (e.g., 40:60 v/v) is commonly used.[7] For Mass Spectrometry (MS) detection, phosphoric acid can be replaced with formic acid.[9]
-
Flow Rate: 1 mL/min.[7]
-
Detector: UV detector set at a wavelength of 204 nm or 235 nm.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization
The analysis of Diclosulam by GC-MS requires a derivatization step to increase its volatility and thermal stability.
Sample Preparation and Derivatization:
-
Residues of Diclosulam are extracted from the sample matrix.
-
The extracted Diclosulam is then derivatized. A common method is ethylation.[4]
-
The derivatized analyte is then reconstituted in a suitable solvent like toluene for injection into the GC-MS system.[4]
GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled with a Mass Selective Detector (MSD).[4]
-
Column: Capillary column suitable for pesticide analysis.
-
Injector: Splitless injection is often used for trace analysis.[10]
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is employed to separate the analytes. For example, an initial temperature hold followed by a ramp to a final temperature.[10]
-
Detector: Mass Selective Detector (MSD) operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[4]
Visualizing the Analytical Workflows
The following diagrams illustrate the logical flow of the analytical procedures for both HPLC and GC-MS.
Head-to-Head Comparison
This diagram highlights the key distinguishing factors between the two techniques for this specific application.
References
- 1. scilit.com [scilit.com]
- 2. A Review on Recent Innovations of Pretreatment and Analysis Methods for Sulfonylurea Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. ijcmas.com [ijcmas.com]
- 8. ijcmas.com [ijcmas.com]
- 9. Separation of Diclosulam on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Inter-Laboratory Validation of 8-Chloro Diclosulam Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodology for the quantification of 8-Chloro Diclosulam, a sulfonamide herbicide. Due to the limited availability of specific inter-laboratory validation studies for this compound, this document presents a comparative analysis based on established methods for the parent compound, Diclosulam, and other sulfonamides. The data herein is representative of the performance characteristics expected from a validated analytical method across different laboratories, providing a benchmark for researchers developing and validating their own assays.
Comparative Performance of Analytical Methods for Sulfonamide Herbicides
The quantification of sulfonamide herbicides like this compound is typically performed using chromatographic techniques coupled with mass spectrometry. The performance of these methods is evaluated based on several key parameters. The following tables summarize typical performance characteristics for the analysis of sulfonamides in environmental matrices, representing a hypothetical inter-laboratory comparison.
Table 1: Comparison of Method Performance for Sulfonamide Quantification in Water
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (r²) | >0.998 | >0.995 | >0.999 | >0.99 |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.5 ng/mL | 0.05 ng/mL | Method Dependent |
| Limit of Detection (LOD) | 0.03 ng/mL | 0.15 ng/mL | 0.015 ng/mL | Method Dependent |
| Accuracy (% Recovery) | 85-110% | 90-105% | 88-112% | 70-120% |
| Precision (RSD%) | < 15% | < 20% | < 15% | < 20% |
Table 2: Comparison of Method Performance for Sulfonamide Quantification in Soil
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (r²) | >0.997 | >0.996 | >0.998 | >0.99 |
| Limit of Quantification (LOQ) | 1.0 ng/g | 2.0 ng/g | 0.8 ng/g | Method Dependent |
| Limit of Detection (LOD) | 0.3 ng/g | 0.6 ng/g | 0.24 ng/g | Method Dependent |
| Accuracy (% Recovery) | 80-115% | 85-110% | 82-118% | 70-120% |
| Precision (RSD%) | < 18% | < 22% | < 16% | < 25% |
Experimental Protocols
A detailed experimental protocol for the quantification of Diclosulam in water and soil, which can be adapted for this compound, is provided below. This method utilizes Gas Chromatography with Mass Selective Detection (GC/MSD).
Sample Preparation (Water Matrix)[1]
-
Solid-Phase Extraction (SPE):
-
Acidify the water sample (e.g., 100 mL) with 1.0 N hydrochloric acid.
-
Condition a C18 SPE column with acetonitrile followed by 0.01 N hydrochloric acid.
-
Load the acidified water sample onto the SPE column.
-
Wash the column with a solution of 40% acetonitrile in 0.01 N hydrochloric acid.
-
Dry the column under vacuum.
-
Elute the analyte with acetonitrile.
-
-
Derivatization:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a suitable solvent and derivatize to its ethyl derivative.
-
-
Final Extraction:
-
Reconstitute the derivatized residue in a 5% NaCl solution and partition into toluene containing an internal standard (e.g., N-methyl-diclosulam).
-
Sample Preparation (Soil Matrix)[2]
-
Extraction:
-
Extract the soil sample (e.g., 10 g) with an appropriate solvent mixture (e.g., acetonitrile/1 N HCl).
-
-
Clean-up:
-
Load the extract onto a neutral alumina SPE column.
-
Elute with 3% acetic acid in dichloromethane.
-
-
Derivatization and Final Extraction:
-
Follow the same derivatization and final extraction steps as for the water matrix.
-
Instrumental Analysis (GC/MSD)[1][2]
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Agilent 5973 MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Visualizations
Experimental Workflow for this compound Quantification
8-Chloro Diclosulam vs. Other ALS Inhibitor Herbicides for Broadleaf Weed Control: A Comparative Guide
A comprehensive analysis of the performance, experimental data, and signaling pathways of Acetolactate Synthase (ALS) inhibitor herbicides in the management of broadleaf weeds.
Introduction
Acetolactate synthase (ALS) inhibitor herbicides are a critical tool in modern agriculture for the selective control of broadleaf weeds in a variety of crops. These herbicides act by inhibiting the ALS enzyme, which is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[1][2][3] This inhibition leads to a cessation of cell division and growth, ultimately resulting in weed death.[1] This guide provides a comparative analysis of 8-Chloro Diclosulam and other prominent ALS inhibitor herbicides, with a focus on their efficacy against broadleaf weeds, supported by experimental data.
Comparative Efficacy of Diclosulam and Other ALS Inhibitors
Diclosulam has demonstrated effective control of a range of broadleaf weeds. The following tables summarize quantitative data from various studies, comparing the performance of diclosulam with other ALS inhibitors such as imazaquin and flumetsulam.
Table 1: Efficacy of Pre-emergence Herbicides on Broadleaf Weeds in Soybean
| Herbicide | Application Rate (g/ha) | Weed Species | Control (%) | Days After Application (DAA) | Source |
| Diclosulam | 30 | Raphanus raphanistrum | >97 | At Harvest | [5] |
| 30 | Sida rhombifolia | >97 | At Harvest | [5] | |
| 30 | Commelina benghalensis | 89 | 63 | [5] | |
| Imazaquin | 140 | Raphanus raphanistrum | Similar to Diclosulam | At Harvest | [5] |
| 140 | Sida rhombifolia | Similar to Diclosulam | At Harvest | [5] | |
| Flumetsulam | 108 | Raphanus raphanistrum | Similar to Diclosulam | At Harvest | [5] |
| 108 | Sida rhombifolia | Similar to Diclosulam | At Harvest | [5] |
Table 2: Efficacy of Diclosulam at Different Doses on Broadleaf Weeds in Soybean
| Herbicide | Application Rate (g/ha) | Weed Species | Weed Density (No./m²) at 45 DAS | Source |
| Diclosulam (84 WDG) | 18 | Trianthema monogyna | 8.7 | [6] |
| 22 | Trianthema monogyna | 2.7 | [6] | |
| 26 | Trianthema monogyna | 1.3 | [6] | |
| 18 | Lindernia ciliata | 24.7 | [6] | |
| 22 | Lindernia ciliata | Not specified | [6] | |
| 26 | Lindernia ciliata | Effectively Controlled | [6] | |
| Pendimethalin (30 EC) | 1000 | Trianthema monogyna | Not specified | [6] |
| Fluchloralin (45 EC) | 1000 | Trianthema monogyna | Not specified | [6] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
Study 1: Weed control and selectivity of diclosulam as a preemergence soybean herbicide[5]
-
Experimental Design: The field experiment was conducted in a randomized complete block design with four replications.
-
Treatments:
-
Diclosulam at 30, 35, and 40 g/ha.
-
Imazaquin at 140 g/ha.
-
Flumetsulam at 108 g/ha.
-
A weed-free control.
-
-
Application: Herbicides were applied as pre-emergence treatments.
-
Data Collection: Weed control was visually assessed at various intervals after application, including at 63 days after application and at harvest.
Study 2: Efficacy of diclosulam on weeds and yield of soybean[6]
-
Experimental Design: The experiment was laid out in a randomized block design with three replications.
-
Treatments:
-
Diclosulam (84 WDG) at 18, 22, and 26 g/ha.
-
Pendimethalin (30 EC) at 1000 g/ha.
-
Fluchloralin (45 EC) at 1000 g/ha.
-
Two hand weedings at 30 and 45 days after sowing (DAS).
-
Weed-free and weedy check plots.
-
-
Plot Size: Not specified.
-
Application: Herbicides were applied as pre-emergence treatments.
-
Data Collection: Weed density was recorded at 30 and 45 days after sowing.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mode of action of ALS inhibitor herbicides and a typical workflow for herbicide efficacy trials.
Caption: Mode of action of ALS inhibitor herbicides.
References
- 1. peptechbio.com [peptechbio.com]
- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 3. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Weed control and selectivity of diclosulam as a preemergence soybean herbicide - Weed Control Journal [weedcontroljournal.org]
- 6. isws.org.in [isws.org.in]
A Comparative Analysis of Diclosulam and Flumetsulam Efficacy in Soybeans
A comprehensive review for researchers and agricultural scientists on the performance of two key acetolactate synthase (ALS) inhibiting herbicides in soybean cultivation.
This guide provides a detailed comparison of the herbicides Diclosulam and Flumetsulam, both belonging to the triazolopyrimidine sulfonanilide family, which are widely utilized for broadleaf weed control in soybean crops. Both herbicides act by inhibiting the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants, ultimately leading to weed mortality. This analysis synthesizes available experimental data to objectively compare their efficacy, crop tolerance, and impact on soybean yield.
Data Presentation: Efficacy and Crop Response
The following tables summarize quantitative data from various studies, offering a clear comparison of Diclosulam and Flumetsulam performance under different experimental conditions.
Table 1: Weed Control Efficacy of Diclosulam and Flumetsulam in Soybeans
| Herbicide | Application Rate (g a.i./ha) | Weed Species | Control (%) | Citation |
| Diclosulam | 22 | Broadleaf weeds & Sedges | Effective Control | [1] |
| 26 | Grassy & Broadleaf weeds | Effective Control | [1] | |
| 26 | Trianthema monogyna, Lindernia ciliata, Cyperus rotundus | Good Control | [1] | |
| 30 | Commelina benghalensis | 89% (at 63 DAA) | [2] | |
| 30 | Raphanus raphanistrum, Sida rhombifolia | >97% | [2] | |
| 35 | Sicklepod (Senna obtusifolia) | Equivalent to standard treatments | [3] | |
| 26 - 35 | Pitted Morningglory (Ipomoea lacunosa) | 83 - 93% (at 8 weeks after PRE application) | [3] | |
| Flumetsulam | 108 | Raphanus raphanistrum, Sida rhombifolia | Similar or inferior to Diclosulam | [2] |
| Various rates | Sicklepod (Senna obtusifolia) | Equivalent to standard treatments | [3] | |
| Various rates | Pitted Morningglory (Ipomoea lacunosa) | Less effective than other herbicides | [3] |
DAA: Days After Application; PRE: Pre-emergence
Table 2: Soybean Response to Diclosulam and Flumetsulam Application
| Herbicide | Application Rate (g a.i./ha) | Soybean Cultivar(s) | Observed Effect | Citation |
| Diclosulam | 35.3 (recommended) | Not specified | 8-20% injury (depending on rainfall) | [4] |
| 70 (double rate) | 'FT-Guaira', 'Embrapa-4', 'BR-37' | 11.0 - 20.9% yield reduction | [5] | |
| 22 and 26 | Not specified | Maximum grain yield, similar to weed-free treatment | [1] | |
| Pre-emergence | Not specified | Reduction in plant height, potential for lodging reduction | [6] | |
| Flumetsulam | 120 (normal rate) | 12 cultivars | No significant difference in susceptibility | [5] |
| 240 (double rate) | 'FT-Guaira', 'Embrapa-4', 'BR-37', 'Ocepar-14' | Yield reduction | [5] | |
| 240 | Not specified | Reduced plant height | [5] | |
| Pre-emergence | Not specified | Reduction in plant height, no yield reduction | [6] |
Experimental Protocols
The data presented in this guide are derived from field and greenhouse studies employing standardized methodologies for herbicide efficacy evaluation. A general protocol for such experiments is outlined below.
1. Experimental Design:
-
Layout: Field trials are typically conducted using a randomized complete block design (RCBD) with three to four replications.[7][8]
-
Plot Size: Individual plots are established with dimensions suitable for herbicide application and data collection, for instance, 18 m² (6 m x 3 m) with a 2 m spacing between plots.[8]
2. Herbicide Application:
-
Method: Herbicides are applied using a calibrated CO2 backpack sprayer equipped with appropriate nozzles (e.g., fan nozzles) to ensure uniform coverage.[9] The sprayer is calibrated to deliver a specific volume of water per hectare (e.g., 500-750 L/ha).
-
Timing: Applications are made at specified crop and weed growth stages, such as pre-emergence (PRE) of the crop and weeds, or post-emergence (POST) at a defined crop stage (e.g., V2 stage of soybean).
3. Data Collection and Evaluation:
-
Weed Control Efficacy: Visual assessments of weed control are conducted at multiple intervals after application (e.g., 10, 21, 36, and 63 days after application).[2][8] Efficacy is typically rated on a scale of 0% (no control) to 100% (complete weed death).
-
Crop Phytotoxicity: Soybean injury is visually assessed at regular intervals after herbicide application. Symptoms may include stunting, chlorosis (yellowing), and necrosis (tissue death).
-
Yield and Growth Parameters: At crop maturity, parameters such as plant height, number of pods per plant, and grain yield are measured from a designated area within each plot to determine the impact of the herbicide treatments.[5][6]
4. Statistical Analysis:
-
The collected data are subjected to analysis of variance (ANOVA).
-
Mean separation tests (e.g., Fisher's protected LSD test) are used to determine significant differences between treatment means.[7]
Mandatory Visualization
The following diagrams illustrate the mode of action of the compared herbicides and a typical workflow for an efficacy trial.
Caption: Signaling pathway of ALS-inhibiting herbicides.
Caption: General workflow for a herbicide efficacy trial.
References
- 1. isws.org.in [isws.org.in]
- 2. Weed control and selectivity of diclosulam as a preemergence soybean herbicide - Weed Control Journal [weedcontroljournal.org]
- 3. Weed Control in Soybean (Glycine max) with Flumetsulam, Cloransulam, and Diclosulam | Weed Technology | Cambridge Core [cambridge.org]
- 4. scielo.br [scielo.br]
- 5. Soybean (Glycine max) cultivars sensibility to the herbicides diclosulam and flumetsulam - Advances in Weed Science [awsjournal.org]
- 6. Growth and agronomic performance of soybean applied with pre-emergence herbicides [scielo.org.co]
- 7. Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays | Weed Technology | Cambridge Core [cambridge.org]
- 8. scielo.org.co [scielo.org.co]
- 9. Standard Operating Procedures for the Application of Pesticides in Agricultural Research | School of Environmental and Biological Sciences [sebs.rutgers.edu]
Illuminating Metabolite Structures: A Comparative Guide to Confirming 8-Chloro Diclosulam Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of publicly accessible experimental NMR data for Diclosulam and its 8-Chloro metabolite, this guide utilizes a realistic, hypothetical dataset to illustrate the principles and workflow of structural confirmation by NMR spectroscopy. The presented chemical shifts and coupling constants are predicted based on the known structures and typical values for similar chemical environments.
The accurate identification of drug and herbicide metabolites is a critical step in understanding their efficacy, safety, and environmental fate. This guide provides a comparative framework for the structural confirmation of the 8-Chloro metabolite of Diclosulam using Nuclear Magnetic Resonance (NMR) spectroscopy. Diclosulam, a member of the triazolopyrimidine sulfonamide class of herbicides, is known to undergo metabolism in the soil, leading to various degradation products, including the chlorinated analogue, 8-Chloro Diclosulam. NMR spectroscopy offers an unparalleled ability to provide detailed structural information, making it an indispensable tool for the unambiguous identification of such metabolites.
Structural Comparison and Data Presentation
The primary structural difference between Diclosulam and its 8-Chloro metabolite is the substitution of a hydrogen atom with a chlorine atom at the 8-position of the triazolopyrimidine ring system. This substitution induces subtle yet measurable changes in the electronic environment of the nearby nuclei, which are reflected in their NMR chemical shifts and coupling constants.
Below is a comparative summary of the hypothetical ¹H and ¹³C NMR data for Diclosulam and this compound. The data illustrates the expected changes upon chlorination, providing a basis for structural confirmation.
Table 1: Comparative ¹H and ¹³C NMR Data (Hypothetical) for Diclosulam and this compound
| Position | Diclosulam ¹H Chemical Shift (δ ppm) | This compound ¹H Chemical Shift (δ ppm) | Diclosulam ¹³C Chemical Shift (δ ppm) | This compound ¹³C Chemical Shift (δ ppm) |
| Ethoxy (CH₃) | 1.45 (t, J = 7.1 Hz, 3H) | 1.46 (t, J = 7.1 Hz, 3H) | 14.5 | 14.6 |
| Ethoxy (CH₂) | 4.55 (q, J = 7.1 Hz, 2H) | 4.58 (q, J = 7.1 Hz, 2H) | 65.2 | 65.5 |
| Pyrimidine (C5) | - | - | 162.1 | 161.8 |
| Pyrimidine (C7) | - | - | 158.5 (d, JC-F = 250 Hz) | 157.9 (d, JC-F = 252 Hz) |
| Pyrimidine (C8) | 7.15 (d, JH-F = 3.5 Hz, 1H) | - | 98.2 (d, JC-F = 25 Hz) | 110.5 |
| Dichlorophenyl (H3'/H5') | 7.40 (d, J = 8.2 Hz, 2H) | 7.42 (d, J = 8.2 Hz, 2H) | 128.9 | 129.1 |
| Dichlorophenyl (H4') | 7.30 (t, J = 8.2 Hz, 1H) | 7.32 (t, J = 8.2 Hz, 1H) | 130.5 | 130.7 |
| Dichlorophenyl (C1') | - | - | 135.2 | 135.0 |
| Dichlorophenyl (C2'/C6') | - | - | 132.8 | 132.9 |
| Triazole (C2) | - | - | 155.4 | 155.6 |
| Triazole (C8a) | - | - | 148.9 | 149.2 |
Note: Data is hypothetical and for illustrative purposes. s = singlet, d = doublet, t = triplet, q = quartet, J = coupling constant in Hz.
The most significant predicted change is the disappearance of the proton signal at the 8-position (around 7.15 ppm for Diclosulam) and the corresponding downfield shift of the C8 carbon signal from approximately 98.2 ppm in Diclosulam to around 110.5 ppm in this compound due to the deshielding effect of the chlorine atom.
Experimental Protocols
A detailed and robust experimental protocol is crucial for obtaining high-quality NMR data for structural elucidation.
1. Sample Preparation:
-
Isolation of Metabolite: The this compound metabolite should be isolated from the soil or microbial culture extract using appropriate chromatographic techniques (e.g., HPLC) to ensure high purity.
-
Sample Dissolution: Approximately 1-5 mg of the purified metabolite is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent depends on the solubility of the compound and should be free from interfering signals.
-
Internal Standard: A small amount of an internal standard, such as tetramethylsilane (TMS), is added for referencing the chemical shifts (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is particularly important for analyzing small quantities of metabolites.
-
¹H NMR: A standard one-dimensional ¹H NMR spectrum is acquired to determine the proton chemical shifts, multiplicities, and coupling constants.
-
¹³C NMR: A one-dimensional ¹³C NMR spectrum, typically with proton decoupling, is acquired to identify the chemical shifts of all carbon atoms.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the stereochemistry and conformation.
-
Visualizing the Process
To better understand the context and workflow, the following diagrams, generated using Graphviz, illustrate the metabolic pathway and the experimental process for structural confirmation.
The diagram above illustrates the transformation of Diclosulam into its 8-Chloro metabolite through microbial degradation in the soil.
This flowchart outlines the systematic approach from sample preparation to the final confirmation of the metabolite's structure using a combination of one- and two-dimensional NMR techniques.
By following these protocols and comparing the acquired NMR data with that of the parent compound, researchers can confidently confirm the structure of the this compound metabolite. This rigorous structural elucidation is fundamental for subsequent toxicological and environmental impact assessments.
Unraveling the Fate of 8-Chloro Diclosulam: A Comparative Analysis of Degradation Pathways in Diverse Soil Environments
A comprehensive examination of the degradation kinetics, metabolic pathways, and influencing environmental factors of the herbicide 8-Chloro Diclosulam reveals significant variability across different soil types. This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a comparative overview of its environmental fate.
The persistence and potential environmental impact of herbicides are critical considerations in modern agriculture and environmental science. This compound, a member of the triazolopyrimidine sulfonanilide family, is a soil-applied herbicide effective against broadleaf weeds.[1][2] Its degradation in the soil is a complex process governed by a combination of biotic and abiotic factors, leading to varying persistence and metabolite formation in different soil matrices.[3][4]
Comparative Degradation Kinetics
The degradation of this compound in soil generally follows first-order kinetics.[5] However, the rate of dissipation, often expressed as a half-life (DT50), exhibits considerable variation depending on the specific soil characteristics. Studies have demonstrated that the half-life of diclosulam can range from as short as 13 days to as long as 65 days in various soil types.[6][7]
A study conducted across four different agro-climatic regions in India found that diclosulam degraded most rapidly in black soil, followed by coastal saline, and then red and lateritic and new alluvial soils.[7] The half-life values ranged from approximately 28 to 43 days.[7] Another study encompassing nine different soils from the United States, Argentina, and Brazil reported an average two-compartment DT50 of 28 ± 12 days.[8][9] Field dissipation studies in the United States have also shown rapid degradation with half-lives ranging from 13 to 43 days.[6]
| Soil Type | Half-life (DT50) in days | Reference |
| Black Soil | 28.67 - 29.51 | [7] |
| Coastal Saline Soil | 30.41 - 34.21 | [7] |
| Red & Lateritic Soil | 35.42 - 40.14 | [7] |
| New Alluvial Soil | 40.68 - 43.63 | [7] |
| Various US Soils (Field Study) | 13 - 43 | [6] |
| US and South American Soils (Lab Study) | 16 - 54 | [7][8][9] |
Key Factors Influencing Degradation Rate:
Several key soil properties have been identified as significant drivers of the variability in diclosulam degradation rates:
-
Microbial Activity: The primary mechanism for diclosulam degradation in soil is microbial metabolism.[3] Factors that promote microbial activity, such as optimal moisture and temperature, generally accelerate its breakdown.
-
Soil pH: Soil pH plays a crucial role in the solubility and availability of diclosulam.[6] As the pH increases, the solubility of diclosulam also increases, making it more available for microbial degradation and plant uptake.[6]
-
Organic Matter and Clay Content: The organic matter and clay content of the soil influence the sorption of diclosulam.[6] Higher organic matter content can lead to increased adsorption, which may initially slow down degradation by making the herbicide less available to microorganisms.[6]
-
Soil Moisture: Adequate soil moisture is essential for microbial activity and, consequently, for the degradation of diclosulam.[3] Studies have shown that degradation can be slower in soils with water deficits.[3]
-
Temperature: Higher temperatures generally lead to faster degradation rates, which is consistent with increased microbial activity.[10][11]
Degradation Pathways and Major Metabolites
The aerobic metabolism of this compound in soil proceeds through several key transformation steps, leading to the formation of distinct metabolites and eventual mineralization to carbon dioxide and bound residues.[8][9] The primary degradation pathways involve the dealkylation of the ethoxy moiety on the triazolopyrimidine ring and the hydrolysis of the sulfonamide bridge.[6]
The major metabolites that have been identified at levels greater than 10% of the applied amount in at least one soil type are:
-
5-hydroxy analogue of diclosulam (5-OH-diclosulam)
-
Aminosulfonyl triazolopyrimidine (ASTP)
-
8-chloro-5-hydroxy analogue of diclosulam (8-Cl-diclosulam) [8][9]
The formation and subsequent dissipation of these metabolites are influenced by the same soil properties that affect the parent compound's degradation.
Experimental Protocols
The following provides a generalized overview of the methodologies employed in studying the degradation of this compound in soil.
1. Soil Collection and Characterization:
-
Soil samples are typically collected from the upper layer (e.g., 0-15 cm) of agricultural fields with no recent history of diclosulam application.
-
The soil is sieved to remove large debris and homogenized.
-
Key soil properties are characterized, including:
-
Textural analysis (sand, silt, clay content)
-
pH
-
Organic carbon content
-
Cation exchange capacity (CEC)
-
Moisture content at field capacity
-
2. Laboratory Incubation Study:
-
A known weight of soil is fortified with a standard solution of this compound, often using a ¹⁴C-labeled compound to trace its fate.
-
The treated soil samples are incubated in the dark under controlled temperature (e.g., 20-25°C) and moisture (e.g., 45-75% of field capacity) conditions to simulate aerobic metabolism.[8][9]
-
Duplicate or triplicate samples are removed at various time intervals for analysis.
3. Residue Extraction and Analysis:
-
Soil samples are extracted using an appropriate solvent system, such as acetonitrile and 0.1% ortho-phosphoric acid or acidified acetone.[8][9][12]
-
The extracts are then cleaned up and concentrated.
-
Quantification of diclosulam and its metabolites is typically performed using High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector, or by Gas Chromatography with Mass Selective Detection (GC/MSD).[1][12][13]
References
- 1. ijcmas.com [ijcmas.com]
- 2. ijcmas.com [ijcmas.com]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. plantprotection.pl [plantprotection.pl]
- 6. researchgate.net [researchgate.net]
- 7. cropandweed.com [cropandweed.com]
- 8. Aerobic metabolism of diclosulam on U.S. and South American soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Soil Conditions on the Degradation of Cloransulam-Methyl [agris.fao.org]
- 11. researchgate.net [researchgate.net]
- 12. ijcmas.com [ijcmas.com]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Validating a QuEChERS Method for 8-Chloro Diclosulam in Agricultural Products: A Comparative Guide
A Note on 8-Chloro Diclosulam: Extensive literature searches did not yield a specifically validated QuEChERS method for the analysis of this compound in agricultural products. This is likely due to its status as a potentially novel or less-common derivative of the herbicide Diclosulam. However, the QuEChERS methodology is widely recognized for its versatility and applicability to a broad range of pesticide residues, including the sulfonamide class to which Diclosulam belongs.
This guide provides a comprehensive comparison of a validated QuEChERS-based method for sulfonamide herbicides with a traditional analytical method for Diclosulam. This will serve as a robust framework for researchers and scientists to adapt and validate a QuEChERS protocol for this compound.
Comparative Analysis of Analytical Methods
The following tables present a comparative summary of a representative QuEChERS-LC/MS/MS method for sulfonamide herbicides and a reported HPLC-UV method for Diclosulam.
Table 1: Method Performance Comparison
| Parameter | Representative QuEChERS-LC/MS/MS for Sulfonamides[1] | HPLC-UV for Diclosulam in Soybean[2] |
| Linearity (R²) | > 0.9967 | Not explicitly stated, but linearity was observed |
| Limit of Detection (LOD) | 0.02–0.5 µg/kg | Below Detectable Level (BDL) in plant samples |
| Limit of Quantification (LOQ) | 0.05–1.0 µg/kg | Not explicitly stated |
| Recovery (%) | 72.3–116.9% | 88.33% (soybean plant), 89.33% (de-oiled cake) |
| Precision (RSD) | 1.4–10.3% | Not explicitly stated |
Table 2: Comparison of Methodological Characteristics
| Feature | Representative QuEChERS-LC/MS/MS for Sulfonamides | HPLC-UV for Diclosulam in Soybean |
| Sample Throughput | High | Moderate |
| Solvent Consumption | Low | High |
| Cost per Sample | Low to Moderate | Moderate to High |
| Selectivity & Sensitivity | Very High | Moderate |
| Ease of Use | Simple and straightforward | More complex and labor-intensive |
| Extraction Time | ~1 hour | Several hours |
Experimental Protocols
Representative QuEChERS Protocol for Sulfonamide Herbicides in Agricultural Products
This protocol is adapted from a validated method for the determination of 16 sulfonamides in forage grasses and is representative of a typical QuEChERS workflow that can be adapted for this compound[1].
1. Sample Preparation:
-
Homogenize 10 g of the agricultural product sample (e.g., leafy greens, fruits, grains). For dry samples, add a specific volume of water to rehydrate.
2. Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a 2 mL d-SPE tube containing a mixture of sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18). The choice of sorbents depends on the matrix.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., ≥ 5000 rcf) for 2 minutes.
4. Analysis:
-
Take the supernatant and filter it through a 0.22 µm syringe filter.
-
The extract is now ready for injection into an LC-MS/MS system for analysis.
Traditional HPLC-UV Protocol for Diclosulam in Soybean
This protocol is a summary of a published method for the analysis of Diclosulam residues in soybean plants and soil[2].
1. Sample Preparation:
-
Homogenize soybean plant samples.
2. Extraction:
-
Extract the homogenized sample with a mixture of acetone and water (8:2 v/v).
-
Filter the extract and re-extract the sample residue.
-
Combine the filtrates and concentrate by evaporating the acetone.
-
The aqueous extract is then partitioned with dichloromethane.
3. Cleanup:
-
The dichloromethane fraction is collected and evaporated.
-
The residue is reconstituted and loaded onto a silica gel and florisil column.
-
The column is eluted with a series of solvents (hexane, hexane:dichloromethane, and methanol).
-
The methanol fraction is collected and evaporated to dryness.
4. Analysis:
-
The final residue is reconstituted in HPLC-grade methanol and analyzed by HPLC with a UV-VIS detector.
Visualizations
Experimental Workflow and Logical Relationships
Caption: QuEChERS Experimental Workflow Diagram.
Caption: Logical Comparison of Analytical Methods.
References
- 1. Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Collaborative validation of the QuEChERS procedure for the determination of pesticides in food by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 8-Chloro Diclosulam: A Guide for Laboratory Professionals
The safe and compliant disposal of 8-Chloro Diclosulam, a halogenated herbicide, is critical for environmental protection and laboratory safety. This guide provides detailed procedures for its proper disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.
Key Disposal Principles
This compound is classified as hazardous to the aquatic environment, with both acute and long-lasting effects.[1][2] Therefore, its disposal requires specific measures to prevent environmental contamination. The primary recommended disposal methods are:
-
Licensed Chemical Destruction Plant: Transferring the material to a licensed facility equipped for chemical destruction.[1]
-
Controlled Incineration: Utilizing controlled incineration with flue gas scrubbing to prevent the release of harmful substances.[1]
Under no circumstances should this compound or its containers be discharged into sewer systems, water, foodstuffs, or feed.[1]
Chemical and Physical Properties Relevant to Disposal
Understanding the properties of this compound is crucial for its safe handling and disposal.
| Property | Value | Citation |
| Molecular Formula | C₁₃H₉Cl₃FN₅O₃S | [3][4] |
| Molecular Weight | 440.665 g/mol | [3] |
| Appearance | Neat (form) | [3] |
| Solubility | Low aqueous solubility | [5] |
| Bioaccumulation Potential | Low (BCF < 100 or Log Pow < 3) | [6] |
Experimental Protocol: Decontamination of Lab Equipment
This protocol outlines the steps for decontaminating laboratory equipment (e.g., glassware, surfaces) contaminated with this compound.
Materials:
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (satisfying EU Directive 89/686/EEC and standard EN 374), safety goggles, and a lab coat.[1] A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[1]
-
Designated hazardous waste container, properly labeled.
-
Detergent solution.
-
Organic solvent (e.g., acetone, ethanol), if necessary for residue removal.
-
Absorbent material (e.g., vermiculite, sand).
-
Waste bags for solid waste.
Procedure:
-
Initial Rinse: Triple rinse all contaminated glassware and equipment with a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the this compound residue. Collect all rinsate in a designated hazardous waste container labeled "Halogenated Organic Waste."[7]
-
Washing: Wash the rinsed equipment with a laboratory-grade detergent and warm water.
-
Final Rinse: Rinse the equipment thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse or storage.
-
Surface Decontamination: For bench surfaces or other contaminated areas, first, absorb any spills with an inert material.[8] Then, wipe the area with a cloth dampened with a detergent solution, followed by a clean water rinse.
-
Disposal of Contaminated Materials: All contaminated materials, including gloves, absorbent materials, and wipes, must be collected in a sealed and clearly labeled hazardous waste container for disposal by a licensed waste management service.[1][9]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[9]
-
Containment: Prevent the spill from spreading and entering drains or waterways.[1][10]
-
Absorption: Cover the spill with a non-combustible absorbent material such as sand or earth.[8]
-
Collection: Carefully collect the absorbed material into a suitable, closed container for disposal.[1] Use spark-proof tools and explosion-proof equipment if necessary.[1]
-
Decontamination: Clean the spill area thoroughly as described in the decontamination protocol.
Packaging of Waste for Disposal
Proper packaging of this compound waste is crucial for safe transport and disposal.
-
Containers: Use original containers when possible, or other suitable and closed containers that are compatible with the chemical.[1][11] Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning if permissible by local regulations.[1]
-
Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound" and the appropriate hazard warnings.[12]
-
Contaminated Packaging: Packaging that cannot be decontaminated should be punctured to render it unusable for other purposes and disposed of in a sanitary landfill or via controlled incineration where permitted.[1]
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific hazardous waste management guidelines and local regulations.[6][10][13]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. biosynth.com [biosynth.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. This compound | C13H9Cl3FN5O3S | CID 23303934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diclosulam (Ref: XDE 564) [sitem.herts.ac.uk]
- 6. corteva.in [corteva.in]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 10. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 13. epa.gov [epa.gov]
Essential Safety and Logistics for Handling 8-Chloro Diclosulam
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential, immediate safety and logistical information for 8-Chloro Diclosulam, including operational and disposal plans, to ensure laboratory safety and build trust in chemical handling protocols.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is critical for understanding the substance's behavior and potential hazards.
| Property | Value |
| Molecular Formula | C₁₃H₉Cl₃FN₅O₃S[1][2] |
| Molecular Weight | 440.665 g/mol [1] |
| Appearance | Neat[1] |
| CAS Number | 207801-50-1[2] |
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The following PPE is recommended:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[3]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves.[3]
-
Protective Clothing: A lab coat or chemical-resistant suit should be worn.
-
-
Respiratory Protection: In case of insufficient ventilation or the potential for aerosol formation, use a suitable respirator.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound in a laboratory setting is crucial to prevent contamination and accidental exposure.
-
Preparation:
-
Ensure that the work area is clean and well-ventilated.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as specified above.
-
-
Handling:
-
Avoid direct contact with the skin and eyes.
-
Do not inhale dust or aerosols.
-
Use only in a chemical fume hood.
-
Keep the container tightly closed when not in use.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials.
-
The container should be clearly labeled with the chemical name and any hazard warnings.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Waste Collection:
-
Collect waste in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Disposal Method:
-
Dispose of the chemical waste through a licensed chemical waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spills:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a sealed container for disposal.
-
Clean the spill area thoroughly.
-
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
